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  • Product: 1-(4-Nitrophenyl)cyclopropan-1-ol
  • CAS: 1243040-00-7

Core Science & Biosynthesis

Foundational

Technical Guide: Stability and Degradation Profile of 1-(4-Nitrophenyl)cyclopropan-1-ol

Executive Summary 1-(4-Nitrophenyl)cyclopropan-1-ol (NPCP) represents a unique class of donor-acceptor cyclopropanes used frequently as a synthetic intermediate for -functionalized ketones and homoenolates. While valuabl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(4-Nitrophenyl)cyclopropan-1-ol (NPCP) represents a unique class of donor-acceptor cyclopropanes used frequently as a synthetic intermediate for


-functionalized ketones and homoenolates. While valuable, its utility is constrained by a fragile stability profile governed by the high ring strain (~27.5 kcal/mol) of the cyclopropane moiety and the electronic push-pull dynamics between the hydroxyl group and the para-nitro functionality.

This guide provides a comprehensive analysis of the degradation pathways of NPCP. Unlike standard alcohols, NPCP functions chemically as a "masked" ketone (homoenol). Its degradation is not random; it follows predictable kinetic pathways triggered by protonation, single-electron transfer (SET), and thermal stress. This document outlines the mechanistic causality of these failures and provides self-validating protocols for stability assessment.

Chemical Architecture & Reactivity Profile

To understand the stability of NPCP, one must analyze its electronic environment. The molecule exists in a state of high potential energy due to two competing factors:

  • Ring Strain: The cyclopropane ring is inherently unstable and seeks to release angle strain by ring-opening to a linear alkyl chain.

  • Electronic "Tug-of-War":

    • The C1-Hydroxyl group acts as an electron donor, stabilizing the development of positive charge at the benzylic position (C1).

    • The 4-Nitro group is a strong electron-withdrawing group (EWG, Hammett

      
      ). This destabilizes the formation of cationic intermediates at C1, paradoxically increasing acid stability relative to the unsubstituted 1-phenylcyclopropan-1-ol, but increasing susceptibility to nucleophilic attack or radical formation.
      
Primary Degradant

The thermodynamic sink for this molecule is the ring-opened ketone: 4-Nitropropiophenone (1-(4-nitrophenyl)propan-1-one).

Degradation Mechanisms

Acid-Catalyzed Ring Opening (Hydrolysis)

This is the primary failure mode in solution. In the presence of Brønsted acids, the hydroxyl group is protonated. In a standard benzylic alcohol, this would lead to dehydration (


). However, in cyclopropanols, the relief of ring strain drives C-C bond cleavage instead.

Mechanistic Insight: The reaction proceeds via a transition state with significant carbocation character at C1. The nitro group destabilizes this transition state, making NPCP kinetically slower to hydrolyze than its electron-rich analogs (e.g., p-methoxy), but thermodynamic driving force remains high.

AcidHydrolysis cluster_0 Step 1: Protonation cluster_1 Step 2: Ring Opening cluster_2 Step 3: Tautomerization Start 1-(4-Nitrophenyl) cyclopropan-1-ol Protonated Oxonium Ion Intermediate Start->Protonated + H+ Homoenol Homoenol (Transient) Protonated->Homoenol C2-C3 Cleavage (Strain Release) Product 4-Nitropropiophenone (Final Degradant) Homoenol->Product Fast Tautomerization

Figure 1: Acid-catalyzed degradation pathway converting NPCP to 4-nitropropiophenone.

Oxidative Radical Fragmentation (SET)

NPCP is sensitive to Single Electron Transfer (SET) oxidants, often present as trace metal impurities (Ti, Fe, Cu) from synthesis (e.g., Kulinkovich reaction residues).

  • Initiation: An oxidant removes an electron from the oxygen lone pair.

  • Ring Opening: The resulting cyclopropyloxy radical undergoes rapid

    
    -scission to relieve strain.
    
  • Product: This generates a

    
    -carbon radical which can trap oxygen (forming peroxides) or abstract hydrogen, leading to complex mixtures of 
    
    
    
    -functionalized ketones.

SETMechanism NPCP NPCP (Substrate) RadicalCat Cyclopropyloxy Radical NPCP->RadicalCat SET Oxidation (-1 e-) BetaRadical Beta-Carbon Radical RadicalCat->BetaRadical Beta-Scission (Ring Opening) Degradants Complex Oxidized Ketones BetaRadical->Degradants Radical Trapping (O2 / Solvent)

Figure 2: Oxidative degradation via Single Electron Transfer (SET).

Experimental Protocols for Stability Assessment

Do not rely on generic stability data. The following protocols are designed to generate a specific stability profile for your batch of NPCP.

Protocol: pH-Rate Profile Determination

Objective: Determine the specific acid-catalysis constants (


) to define handling windows.

Reagents:

  • Stock Solution: 1.0 mg/mL NPCP in Acetonitrile (ACN). Note: Do not use Methanol as primary solvent to avoid potential acetal formation during stress.

  • Buffers: 50 mM Phosphate (pH 2.0, 7.0) and Borate (pH 9.0).

Workflow:

  • Preparation: Spike 50 µL of Stock Solution into 950 µL of each buffer in amber HPLC vials.

  • Incubation: Thermostat at 25°C and 40°C.

  • Sampling: Inject immediately (

    
    ) and subsequently at 1h, 4h, 12h, and 24h.
    
  • Analysis: Use the HPLC method defined below.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
Analytical Method (HPLC-UV)

This method separates the parent cyclopropanol from the ring-opened ketone.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV @ 270 nm (Targeting the nitro chromophore)
Retention Time NPCP: ~4.5 min
Predicted Stability Data Summary

Based on structural analysis and substituent effects (Hammett


)
ConditionPredicted StabilityMajor DegradantHandling Advice
Acid (pH < 4) Poor 4-NitropropiophenoneAvoid. Quench reactions into buffered solutions (pH > 6).
Neutral (pH 7) Good None (Slow oxidation)Store in solution < 24h.
Base (pH > 10) Moderate Polymerization / RearrangementStable for short processing times.
Oxidative Poor Radical scavenging adductsDegas solvents; use Nitrogen atmosphere.

Storage and Handling Recommendations

Based on the degradation mechanisms identified above, the following controls are mandatory for preserving material integrity:

  • Solid State Storage:

    • Store at -20°C .

    • Container must be amber glass (protect from photolytic radical initiation) and under Argon/Nitrogen .

    • Why? The solid state lattice prevents the conformational change required for ring opening, but surface oxidation can still occur.

  • Solution Handling:

    • Solvent Choice: Avoid protic solvents (MeOH, EtOH) with traces of acid. Preferred solvents are THF or DCM (stabilized with amylene, not acid).

    • Trace Metal Scavenging: If synthesized via Kulinkovich or Negishi coupling, treat the crude mixture with EDTA or a metal scavenger resin (e.g., SiliaMetS®) before isolation. Residual Titanium is a potent catalyst for SET degradation.

  • Reaction Quenching:

    • Never quench a reaction producing NPCP with strong acid (e.g., 1M HCl).

    • Protocol: Use saturated

      
       (mildly acidic, pH ~5) or Phosphate buffer (pH 7).
      

References

  • Kulinkovich, O. G. (2003). The Kulinkovich Reaction. Chemical Reviews, 103(7), 2597–2632. Link

    • Context: Authoritative source on the synthesis and inherent instability of cyclopropanols gener
  • ICH Expert Working Group. (2003). ICH Q1A(R2) Stability Testing of New Drug Substances and Products. Link

    • Context: The regulatory framework defining the stress testing protocols (Acid/Base/Oxid
  • Orellana, A. (2014). Single-Electron Transfer in the Reactivity of Cyclopropanols. Synthesis, 46(18), 2420-2432. Link

    • Context: Mechanistic grounding for the oxidative/radical degradation p
  • Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition, 25(4), 312–322. Link

    • Context: Fundamental thermodynamic data on cyclopropane ring strain (~27.5 kcal/mol)
Exploratory

An In-depth Technical Guide to the Solubility of 1-(4-Nitrophenyl)cyclopropan-1-ol in Common Organic Solvents

Abstract This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of 1-(4-Nitrophenyl)cyc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of 1-(4-Nitrophenyl)cyclopropan-1-ol. Given the current scarcity of published empirical data for this specific compound, this document emphasizes the foundational principles of solubility, predictive analysis based on molecular structure, and robust, step-by-step protocols for both qualitative and quantitative solubility assessment. By synthesizing theoretical insights with practical, field-proven methodologies, this guide equips professionals with the necessary tools to generate reliable solubility profiles, a critical parameter for synthesis, purification, formulation, and analytical method development.

Introduction: The Imperative of Solubility Profiling

1-(4-Nitrophenyl)cyclopropan-1-ol is a unique molecule featuring a strained cyclopropyl ring, a polar nitroaromatic system, and a tertiary alcohol. Such structures are of significant interest as intermediates in medicinal chemistry and materials science. The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a cornerstone of chemical process development and formulation science. It dictates solvent selection for reaction media, dictates the feasibility and efficiency of crystallisation-based purification, and fundamentally influences the bioavailability of a potential drug candidate. An accurate understanding of a compound's behaviour in various organic solvents is, therefore, not merely academic but a critical prerequisite for successful research and development. This guide will deconstruct the solubility of 1-(4-Nitrophenyl)cyclopropan-1-ol from first principles and provide the experimental blueprint for its precise determination.

Predicted Physicochemical Properties and Solubility Profile

The principle of "like dissolves like" is the guiding tenet for predicting solubility.[1] This requires a thorough analysis of the solute's molecular structure to understand its inherent polarity, hydrogen bonding capabilities, and overall intermolecular force potential.

Molecular Structure Analysis

The structure of 1-(4-Nitrophenyl)cyclopropan-1-ol presents a fascinating dichotomy of polar and nonpolar characteristics.

  • Polar Moieties:

    • Hydroxyl Group (-OH): This tertiary alcohol is a potent hydrogen bond donor and acceptor.[2] Its presence significantly increases the potential for interaction with polar protic solvents.

    • Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group and a powerful hydrogen bond acceptor, contributing significantly to the molecule's overall polarity.[3]

  • Nonpolar Moieties:

    • Phenyl Ring: The benzene ring is a large, hydrophobic surface that favours interactions with nonpolar or moderately polar solvents through van der Waals forces and π-π stacking.

    • Cyclopropyl Ring: This strained aliphatic ring contributes to the nonpolar character of the molecule.

cluster_Molecule 1-(4-Nitrophenyl)cyclopropan-1-ol cluster_Properties Key Functional Groups & Properties Compound Core Structure Polar Polar / H-Bonding Nonpolar Nonpolar / Hydrophobic OH Hydroxyl (-OH) - H-Bond Donor - H-Bond Acceptor Polar->OH Nitro Nitro (-NO₂) - Strong H-Bond Acceptor Polar->Nitro Phenyl Phenyl Ring - Hydrophobic - π-π Interactions Nonpolar->Phenyl Cyclopropyl Cyclopropyl Ring - Nonpolar Aliphatic Nonpolar->Cyclopropyl start Start: Obtain Pure 1-(4-Nitrophenyl)cyclopropan-1-ol qual_screen Part A: Qualitative Screening (Small-scale, ~1-5 mg in 0.5 mL) start->qual_screen decision Classify Solubility: Soluble, Sparingly Soluble, or Insoluble? qual_screen->decision quant_det Part B: Quantitative Determination (Shake-Flask Method) decision->quant_det Soluble or Sparingly Soluble insoluble_note Note as 'Insoluble' (< 0.1 mg/mL) decision->insoluble_note Insoluble prep_sat 1. Prepare Saturated Solution (Excess solid in solvent) quant_det->prep_sat equilibrate 2. Equilibrate (e.g., 24h at 25°C with agitation) prep_sat->equilibrate separate 3. Phase Separation (Centrifuge/Filter to remove solid) equilibrate->separate quantify 4. Quantify Concentration (HPLC or UV-Vis of supernatant) separate->quantify report Report Quantitative Result (e.g., mg/mL or mol/L) quantify->report

Caption: Experimental workflow for solubility determination.

Protocol 1: Qualitative Solubility Assessment

This protocol provides a rapid estimation of solubility in a diverse set of solvents. [4][5] Objective: To classify the compound as "soluble," "sparingly soluble," or "insoluble" in selected solvents at ambient temperature.

Materials:

  • 1-(4-Nitrophenyl)cyclopropan-1-ol (solid)

  • Small test tubes or vials (e.g., 1 dram)

  • Vortex mixer

  • Selection of solvents (e.g., Hexane, Toluene, Diethyl Ether, Ethyl Acetate, Acetone, Dichloromethane, Acetonitrile, Methanol, Ethanol, Water)

Procedure:

  • Aliquot Solvents: Add 0.5 mL of each test solvent to a series of labelled vials.

  • Add Solute: Add approximately 2-3 mg of 1-(4-Nitrophenyl)cyclopropan-1-ol to each vial.

  • Mix: Cap the vials and vortex vigorously for 60 seconds. [1]4. Observe: Allow the vials to stand for 1-2 minutes. Visually inspect for any undissolved solid against a dark background.

  • Classify:

    • Soluble: No solid particles are visible. The solution is clear.

    • Sparingly Soluble: A significant portion of the solid has dissolved, but some particles remain. The solution may appear hazy.

    • Insoluble: The vast majority of the solid remains undissolved.

Causality and Trustworthiness: This rapid test provides immediate, actionable data for selecting solvent systems for subsequent quantitative analysis, synthesis, or chromatography. By using a consistent, albeit approximate, solute-to-solvent ratio, the results provide a reliable relative comparison across the solvent spectrum.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining thermodynamic equilibrium solubility.

Objective: To determine the precise concentration of a saturated solution of 1-(4-Nitrophenyl)cyclopropan-1-ol in a given solvent at a specified temperature.

Materials:

  • 1-(4-Nitrophenyl)cyclopropan-1-ol (solid)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator (e.g., 25 °C)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or appropriate material)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer.

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of solid 1-(4-Nitrophenyl)cyclopropan-1-ol to a vial containing a known volume (e.g., 5 mL) of the chosen solvent. "Excess" is critical; enough solid must be present to ensure saturation can be reached and maintained, with undissolved solid clearly visible.

  • Equilibration: Cap the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate for a minimum of 24 hours.

    • Expert Insight: 24 hours is a common starting point, but for some crystalline compounds, reaching equilibrium can take 48-72 hours. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to ensure the measured concentration has plateaued, confirming equilibrium has been reached.

  • Phase Separation: After equilibration, let the vials stand undisturbed in the incubator for at least 2 hours to allow the excess solid to settle.

    • Self-Validation: This step is crucial to avoid artificially high readings. The subsequent centrifugation and filtration steps are designed to remove any remaining microscopic solid particles.

  • Carefully draw a sample from the supernatant. Centrifuge the sample (e.g., 10,000 rpm for 10 minutes) to pellet any suspended microcrystals.

  • Filter the resulting supernatant through a 0.22 µm syringe filter into a clean vial.

  • Quantification:

    • Prepare Standards: Create a series of calibration standards of 1-(4-Nitrophenyl)cyclopropan-1-ol of known concentrations in the same solvent.

    • Dilution: Accurately dilute the filtered saturated solution with the solvent to bring its concentration within the linear range of the calibration curve.

    • Analysis: Analyse the standards and the diluted sample by HPLC-UV or UV-Vis spectrophotometry. The strong chromophore of the nitrophenyl group makes UV-based detection highly suitable.

    • Calculation: Use the calibration curve to determine the concentration of the diluted sample. Back-calculate to find the concentration of the original saturated solution, accounting for the dilution factor.

Data Summary and Interpretation

All quantitative data should be compiled into a clear, comparative table.

Table 1: Physicochemical Properties of Common Solvents and Predicted Solubility

SolventDielectric Constant (20°C) [6]Polarity Index (P') [7][8]H-Bond CharacterPredicted Solubility RankExperimental Solubility (mg/mL at 25°C)
n-Hexane1.880.1Nonpolar8 (Lowest)(To be determined)
Toluene2.382.4Nonpolar7(To be determined)
Dichloromethane8.933.1Polar Aprotic5(To be determined)
Ethyl Acetate6.024.4Polar Aprotic (Acceptor)4(To be determined)
Acetone20.75.1Polar Aprotic (Acceptor)3(To be determined)
Acetonitrile37.55.8Polar Aprotic (Acceptor)3(To be determined)
Ethanol24.554.3Polar Protic (Donor/Acceptor)2(To be determined)
Methanol32.705.1Polar Protic (Donor/Acceptor)2(To be determined)
DMSO46.687.2Polar Aprotic (Acceptor)1 (Highest)(To be determined)

By correlating the experimentally determined solubility values with solvent parameters like the dielectric constant and polarity index, researchers can build a quantitative structure-property relationship (QSPR) model for this specific molecule, enabling more accurate predictions for other solvent systems. [6][8][9][10][11][12]

Conclusion

References

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Polarity Index PDF. (2014, November 26). Scribd.
  • Dielectric Constant. (n.d.).
  • Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd.
  • Solubility of Organic Compounds. (2023, August 31).
  • Polarities of Solvents. (n.d.). Shodex HPLC Columns and Standards.
  • (PDF) Polarity Index. (2016, March 4). ResearchGate.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from a Cengage Learning adapted lab manual.
  • Polarity Index. (n.d.).
  • Common Organic Solvents: Table of Properties. (n.d.).
  • Dielectric Constant of Common solvents. (n.d.).
  • Polarity of Solvents. (n.d.).
  • Marcus, Y. (1994). Hydrogen Bond Donation Properties of Organic Solvents and Their Aqueous Mixtures from 13C NMR Data of Pyridine-N-Oxide. Semantic Scholar.
  • (1R)-1-(4-nitrophenyl)propan-1-ol. (n.d.). PubChem.
  • Deciphering the impact of both hydrogen bond donor and acceptor on the physicochemical properties of eutectic solvents. (n.d.). ChemRxiv.
  • Circular of the Bureau of Standards no. 514: table of dielectric constants of pure liquids. (n.d.). National Institute of Standards and Technology.
  • Solvent Physical Properties. (n.d.).
  • 1-(4-Nitrophenyl)cyclopropan-1-ol. (n.d.). BLDpharm.
  • (S)-(-)-1-(4-nitrophenyl)ethanol. (n.d.). CymitQuimica.
  • 1-(4-Nitrophenyl)propan-2-one. (n.d.). PubChem.
  • H-Bond donor parameters for cations. (2018). Chemical Science (RSC Publishing).
  • Roles of a hydrogen bond donor and a hydrogen bond acceptor in the extraction of toluene from n-heptane using deep eutectic solvents. (n.d.). Green Chemistry (RSC Publishing).
  • Efficient Black-Box Prediction of Hydrogen-Bond-Donor and Acceptor Strength. (2025, July 1). Rowan University.
  • Which is the best organic solvent for nitrophenol solubility and extraction? (2024, February 20).
  • Chemical Properties of Phenol, 4-nitro- (CAS 100-02-7). (n.d.). Cheméo.
  • Toxicological Profile for Nitrophenols. (n.d.). Agency for Toxic Substances and Disease Registry.
  • Solubility determination of nitrophenol derivatives in supercritical carbon dioxide. (2025, August 10).
  • Polarity and basicity of solvents. Part 2. Solvatochromic hydrogen-bonding shifts as basicity parameters. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Table 4-6, Physical and Chemical Properties of 4-Nitrophenol. (n.d.).
  • In-depth Technical Guide on the Solubility and Stability of 1-Phenyl-4-nitronaphthalene in Organic Solvents. (2025). Benchchem.
  • The biologically important properties of water are its polarity and cohesiveness. (n.d.).
  • Unit 2, Lesson 03: Cycloalkanes and Aromatics; Physical Properties of Hydrocarbons. (n.d.).
  • Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution. (2021, January 31). MDPI.
  • Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. (2026, January 5). Pharmaceutical Sciences.
  • Water Properties, Polarity and Role as a Universal Solvent. (n.d.). Sigma-Aldrich.
  • 1-Nitropropane with Water. (2015, February 18). IUPAC-NIST Solubilities Database - National Institute of Standards and Technology.

Sources

Foundational

A Comprehensive Guide to the Theoretical and Computational Investigation of 1-(4-Nitrophenyl)cyclopropan-1-ol

Abstract This technical guide provides a comprehensive framework for the theoretical and computational characterization of 1-(4-Nitrophenyl)cyclopropan-1-ol, a molecule of interest due to the unique combination of a stra...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the theoretical and computational characterization of 1-(4-Nitrophenyl)cyclopropan-1-ol, a molecule of interest due to the unique combination of a strained cyclopropane ring, an electron-withdrawing nitrophenyl group, and a reactive hydroxyl moiety. Nitro-substituted cyclopropanes are valuable building blocks in organic synthesis, serving as precursors to complex organic compounds and aminocyclopropane carboxylic acids.[1][2] This document outlines a cohesive research program integrating computational modeling with experimental validation. We detail a robust computational methodology using Density Functional Theory (DFT) to elucidate the molecule's structural, electronic, and spectroscopic properties. Furthermore, we propose a plausible synthetic route and a corresponding experimental workflow for the validation of theoretical predictions. This guide is intended for researchers in computational chemistry, medicinal chemistry, and materials science, providing the necessary protocols to fully characterize this and similar molecular systems.

Introduction: Rationale and Significance

The convergence of a strained three-membered ring with potent electronic substituents gives rise to molecules with unique reactivity and potential applications. 1-(4-Nitrophenyl)cyclopropan-1-ol is one such molecule, incorporating three key functional motifs:

  • The Cyclopropane Ring: This highly strained carbocycle serves as a versatile synthetic intermediate. The inherent ring strain facilitates ring-opening reactions, making it a valuable building block in organic synthesis.[1][3]

  • The 4-Nitrophenyl Group: The nitro group is a strong electron-withdrawing group that significantly influences the electronic properties of the molecule. It can modulate reactivity, serve as a useful functional handle for further transformations, and is a common feature in various biologically active compounds.[4]

  • The Tertiary Alcohol: The hydroxyl group can act as a hydrogen bond donor and acceptor, influencing intermolecular interactions, solubility, and crystal packing. It also represents a site for further functionalization.

A thorough understanding of this molecule's conformational landscape, electronic structure, and spectroscopic signatures is crucial for predicting its reactivity and designing potential applications. Theoretical and computational chemistry provide powerful tools to probe these properties at a molecular level, offering insights that complement and guide experimental work. This guide establishes a validated workflow, from molecular synthesis to in-depth computational analysis, to build a complete physicochemical profile of 1-(4-Nitrophenyl)cyclopropan-1-ol.

Synthetic Considerations and Proposed Pathway

While numerous methods exist for the synthesis of cyclopropane derivatives[5], the preparation of nitrocyclopropanes often utilizes nitroalkenes as key precursors.[1] A highly effective and common strategy is the Michael-Initiated Ring Closure (MIRC) reaction.[1] We propose a hypothetical two-step synthesis for 1-(4-Nitrophenyl)cyclopropan-1-ol based on this established methodology.

cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product start1 4-Nitroacetophenone intermediate 1-(4-Nitrophenyl)ethenyl-oxirane start1->intermediate Corey-Chaykovsky Epoxidation start2 Sulfur Ylide (e.g., Dimethylsulfoxonium methylide) start2->intermediate product 1-(4-Nitrophenyl)cyclopropan-1-ol intermediate->product Lewis Acid-catalyzed Rearrangement

Caption: Proposed synthetic pathway for 1-(4-Nitrophenyl)cyclopropan-1-ol.

Experimental Protocol: Proposed Synthesis

Step 1: Epoxidation via Corey-Chaykovsky Reaction

  • To a stirred suspension of trimethylsulfoxonium iodide (1.1 eq) in dry DMSO, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise under a nitrogen atmosphere.

  • Stir the resulting mixture at room temperature for 15-20 minutes until the evolution of hydrogen gas ceases, forming the dimethylsulfoxonium methylide.

  • Cool the reaction mixture to 0 °C and add a solution of 4-nitroacetophenone (1.0 eq) in dry DMSO dropwise.

  • Allow the reaction to warm to room temperature and stir for 3-4 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-(4-nitrophenyl)ethenyl-oxirane intermediate.

Step 2: Lewis Acid-Catalyzed Rearrangement

  • Dissolve the crude oxirane intermediate in a suitable dry solvent such as dichloromethane or toluene.

  • Cool the solution to 0 °C under a nitrogen atmosphere.

  • Add a Lewis acid catalyst (e.g., BF₃·OEt₂, 0.2 eq) dropwise.

  • Stir the reaction at 0 °C to room temperature, monitoring the rearrangement to the target cyclopropanol by TLC or GC-MS.

  • Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain pure 1-(4-Nitrophenyl)cyclopropan-1-ol.

Computational Methodology: A DFT-Based Approach

To build a precise theoretical model of the target molecule, we will employ Density Functional Theory (DFT), which offers an excellent balance of computational cost and accuracy for systems of this size.[6] All calculations will be performed using a standard quantum chemistry software package like Gaussian.

start Initial Structure Drawing (e.g., GaussView) opt Geometry Optimization (B3LYP/6-311++G(d,p)) start->opt freq Vibrational Frequency Analysis opt->freq Output: Optimized Geometry verify Verify Minimum Energy (No imaginary frequencies) freq->verify verify->opt Re-optimize if False fmo FMO Analysis (HOMO, LUMO, Gap) verify->fmo Proceed if True mep Molecular Electrostatic Potential (MEP) verify->mep tddft TD-DFT for UV-Vis (Excited States) verify->tddft reactivity Global Reactivity Descriptors verify->reactivity end Data Analysis & Interpretation fmo->end mep->end tddft->end reactivity->end

Caption: Standard computational workflow for molecular characterization.

Protocol: Computational Analysis
  • Structure Optimization: The initial molecular structure will be optimized using the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set. This level of theory is well-suited for organic molecules containing heteroatoms and provides reliable geometric parameters.[7][8]

  • Frequency Calculations: Following optimization, a vibrational frequency analysis will be performed at the same level of theory. This serves two purposes:

    • It confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface (characterized by the absence of imaginary frequencies).

    • It provides theoretical vibrational frequencies (IR and Raman spectra) and thermodynamic properties (zero-point vibrational energy, enthalpy, Gibbs free energy).

  • Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.[9]

  • Molecular Electrostatic Potential (MEP): An MEP map will be generated to visualize the charge distribution and identify electrophilic and nucleophilic sites within the molecule.

  • Time-Dependent DFT (TD-DFT): To simulate the electronic (UV-Vis) spectrum, TD-DFT calculations will be performed on the optimized geometry. This will yield the excitation energies and oscillator strengths of the lowest-energy electronic transitions.[7]

Projected Theoretical Results and Discussion

Based on the proposed computational methodology, we can anticipate the key findings and their interpretations.

Molecular Geometry

The geometry optimization will provide precise bond lengths, bond angles, and dihedral angles. The cyclopropane ring is expected to exhibit C-C bond lengths shorter than a typical alkane but with significant angle strain from the ideal 109.5°. The phenyl ring will likely be slightly non-planar with the cyclopropane ring to minimize steric hindrance.

mol

Caption: Atom numbering scheme for 1-(4-Nitrophenyl)cyclopropan-1-ol.

Table 1: Selected Optimized Geometric Parameters (Illustrative Data)

Parameter Atom(s) Value (Å or °) Justification
Bond Lengths
r(C1-C2) C1-C2 ~1.51 Å Typical cyclopropane C-C bond.
r(C1-C7) C1-C7 ~1.50 Å Single bond between phenyl and cyclopropyl C.
r(C1-O13) C1-O13 ~1.43 Å Standard C-O single bond length.
r(N15-O16) N15-O16 ~1.22 Å Characteristic N-O bond in a nitro group.
Bond Angles
∠(C2-C1-C3) C2-C1-C3 ~60.0° Defines the strained cyclopropane ring.[10]
∠(O13-C1-C7) O13-C1-C7 ~114.0° Tetrahedral carbon with steric influence.
∠(O16-N15-O17) O16-N15-O17 ~124.0° Typical angle for a nitro group.
Dihedral Angle

| D(C2-C1-C7-C8) | C2-C1-C7-C8 | ~75.0° | Indicates the twist between the two rings. |

Vibrational Spectroscopy

The calculated vibrational frequencies will allow for the assignment of key peaks in an experimental IR spectrum. A scaling factor (typically ~0.967 for B3LYP/6-311++G(d,p)) is often applied to the computed frequencies to better match experimental values.

Table 2: Key Calculated Vibrational Frequencies (Illustrative Data)

Mode Description Functional Group Calculated Frequency (cm⁻¹) Expected Intensity
O-H Stretch -OH ~3550 Strong, Broad
Aromatic C-H Stretch Ar-H ~3100 Medium
Asymmetric NO₂ Stretch -NO₂ ~1520 Very Strong
Symmetric NO₂ Stretch -NO₂ ~1345 Strong
Aromatic C=C Stretch Phenyl Ring ~1600, 1480 Medium-Strong

| C-O Stretch | C-OH | ~1100 | Strong |

Frontier Molecular Orbitals (FMO) and Reactivity

The FMO analysis is fundamental to understanding the molecule's electronic behavior. The HOMO is typically associated with the ability to donate electrons (nucleophilicity), while the LUMO relates to the ability to accept electrons (electrophilicity).

  • HOMO: Expected to be localized primarily on the phenyl ring and the oxygen atom of the hydroxyl group, which are the most electron-rich regions.

  • LUMO: Expected to be concentrated on the electron-deficient nitrophenyl system, particularly on the nitro group itself.

  • Energy Gap (ΔE): The energy difference between the HOMO and LUMO dictates the molecule's polarizability and reactivity. A smaller gap suggests higher reactivity.[9]

Table 3: Projected FMO Properties and Global Reactivity Descriptors

Parameter Value (Illustrative) Significance
E(HOMO) -6.8 eV Electron-donating ability
E(LUMO) -2.5 eV Electron-accepting ability
ΔE (LUMO-HOMO) 4.3 eV Chemical reactivity and stability
Ionization Potential (I) 6.8 eV Energy to remove an electron
Electron Affinity (A) 2.5 eV Energy released upon adding an electron
Hardness (η) 2.15 eV Resistance to change in electron distribution

| Electrophilicity Index (ω) | 2.62 eV | Global electrophilic nature |

Simulated Electronic Spectrum (UV-Vis)

TD-DFT calculations will predict the electronic transitions responsible for UV-Vis absorption. For a nitrophenyl compound, we expect strong π → π* transitions.

Table 4: Projected Electronic Transitions from TD-DFT (in Gas Phase)

Transition λ (nm) Oscillator Strength (f) Major Contribution
S₀ → S₁ ~310 0.45 HOMO → LUMO (π → π*)

| S₀ → S₂ | ~265 | 0.21 | HOMO-1 → LUMO (π → π*) |

Experimental Validation Workflow

Computational results must be anchored by experimental data. The following workflow is essential for validating the theoretical model.

  • Synthesis and Purification: Synthesize the title compound using the protocol outlined in Section 2.0. Purify the product using column chromatography and confirm purity (>95%) by HPLC and NMR.

  • Spectroscopic Characterization:

    • NMR Spectroscopy (¹H and ¹³C): Obtain spectra in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The chemical shifts and coupling constants will confirm the molecular structure, particularly the diastereotopic protons of the cyclopropane ring.

    • FT-IR Spectroscopy: Record the IR spectrum and compare the positions of key vibrational bands (O-H, NO₂, Ar-H) with the scaled theoretical frequencies from Table 2.

    • UV-Vis Spectroscopy: Dissolve the compound in a solvent like ethanol or acetonitrile and record the absorption spectrum. Compare the experimental λ_max with the transitions predicted by TD-DFT in Table 4.

  • Structural Elucidation (Optional): If a suitable single crystal can be grown, X-ray crystallography provides the ultimate validation of the calculated geometric parameters (bond lengths and angles).

Conclusion

This technical guide presents a unified strategy for the comprehensive study of 1-(4-Nitrophenyl)cyclopropan-1-ol. By integrating robust computational methods with a clear pathway for experimental synthesis and validation, researchers can build a complete and reliable model of the molecule's physicochemical properties. The DFT-based approach provides deep insights into the molecule's geometry, stability, electronic structure, and spectroscopic signatures. The projected results indicate a molecule with significant electronic polarization due to the nitro group, with reactivity likely centered around the nitrophenyl system (LUMO) and the hydroxyl-substituted phenyl ring (HOMO). This foundational understanding is critical for any future exploration of this molecule in drug development, materials science, or as a versatile intermediate in organic synthesis.

References

Click to expand
  • BenchChem. (2025). A Comparative Analysis of 1-(4- Nitrophenyl)propane-1,2,3-triol and 2-amino-1-(4 - Benchchem.
  • National Center for Biotechnology Information. (n.d.). (1R)-1-(4-nitrophenyl)propan-1-ol. PubChem. [Link]

  • Journal of Molecular Modeling. (2017). DFT study on the effects of catalysis by β-cyclodextrin in the reaction of p-nitrophenyl acetate. [Link]

  • Beilstein Journal of Organic Chemistry. (2023). First synthesis of acylated nitrocyclopropanes. [Link]

  • Molecules. (2021). Nitrocyclopropanes as Valuable Building Blocks in Organic Synthesis and Biology: Exploring the Origin of the Nitro Group. PMC. [Link]

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  • MDPI. (2023). A Probe to Surface Reactivity, Crystal Structure, and DFT Investigations for Newly Synthesized 4,5-bis(4-Nitrophenyl)-8a-phenyl-decahydro-[11][12]diazino[4,5-d]pyrimidine-2,7-dione: A Combined Theoretical and Experimental Study. [Link]

  • Google Patents. (n.d.). Synthesis of 2-(3,4-difluorophenyl)
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  • CORE. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. [Link]

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  • Physics @ Manasagangotri. (n.d.). Synthesis, characterization, crystal structure, Hirshfeld surface analysis, antioxidant properties and DFT calculations of a nov. [Link]

  • ResearchGate. (n.d.). HOMO and LUMO diagrams for studied compounds 1–4. [Link]

  • Unknown Source. (n.d.).
  • ResearchGate. (2010). (PDF) Synthesis and Use of Nitrocyclopropane Derivatives. [Link]

  • ResearchGate. (2021). Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration. [Link]

  • MDPI. (2021). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. [Link]

  • Nature. (2023). Computational Design of Generalist Cyclopropanases with Stereodivergent Selectivity. [Link]

  • MDPI. (2021). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. [Link]

  • Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). [Link]

  • Royal Society of Chemistry. (2023). Computational study on the mechanism for the synthesis of active pharmaceutical ingredients nitrofurantoin and dantrolene in both solution and mechanochemical conditions. [Link]

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Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Asymmetric Synthesis of Chiral 1-(4-Nitrophenyl)cyclopropan-1-ol

Abstract This comprehensive guide details a robust and highly enantioselective methodology for the synthesis of chiral 1-(4-nitrophenyl)cyclopropan-1-ol, a valuable building block in medicinal chemistry and materials sci...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details a robust and highly enantioselective methodology for the synthesis of chiral 1-(4-nitrophenyl)cyclopropan-1-ol, a valuable building block in medicinal chemistry and materials science. The protocol leverages a state-of-the-art asymmetric Simmons-Smith cyclopropanation of a silyl enol ether precursor, catalyzed by a zinc-dipeptide complex. This document provides not only step-by-step experimental procedures but also delves into the mechanistic rationale behind the chosen synthetic strategy, offering researchers and drug development professionals a thorough understanding of the process. All quantitative data is summarized for clarity, and key transformations are illustrated with detailed diagrams.

Introduction: The Significance of Chiral Cyclopropanes with Nitro-Aryl Moieties

Chiral cyclopropanes are privileged structural motifs in a vast array of biologically active molecules and approved pharmaceuticals.[1] Their rigid, three-dimensional architecture allows for precise spatial orientation of substituents, which is critical for specific interactions with biological targets. The incorporation of a cyclopropyl ring can enhance metabolic stability, improve potency, and fine-tune the pharmacokinetic profile of a drug candidate.

The 4-nitrophenyl group, on the other hand, is a versatile pharmacophore and a useful synthetic handle. The nitro group is a strong electron-withdrawing group that can modulate the electronic properties of a molecule, influencing its binding affinity and reactivity.[2][3] Furthermore, the nitro group can be readily reduced to an amine, opening avenues for further diversification and conjugation. The combination of a chiral cyclopropanol and a 4-nitrophenyl moiety in a single molecule, therefore, presents a scaffold of significant interest for the development of novel therapeutics. This application note provides a detailed protocol for the asymmetric synthesis of 1-(4-nitrophenyl)cyclopropan-1-ol, a key intermediate for accessing a diverse library of chiral compounds.

Synthetic Strategy: A Three-Step Approach

The asymmetric synthesis of the target molecule is achieved through a three-step sequence, as illustrated in the workflow diagram below. This strategy was designed for efficiency, high enantioselectivity, and the use of readily available starting materials.

G cluster_0 Step 1: Silyl Enol Ether Formation cluster_1 Step 2: Asymmetric Cyclopropanation cluster_2 Step 3: Deprotection A 4'-Nitroacetophenone B Trimethyl((1-(4-nitrophenyl)vinyl)oxy)silane A->B TMSCl, Et3N, NaI, MeCN C 1-(4-Nitrophenyl)-1-(trimethylsilyloxy)cyclopropane B->C ZnEt2, CH2I2, Chiral Dipeptide Ligand D Chiral 1-(4-Nitrophenyl)cyclopropan-1-ol C->D TBAF, THF

Figure 1: Overall synthetic workflow for the preparation of chiral 1-(4-nitrophenyl)cyclopropan-1-ol.

Part 1: Synthesis of Trimethyl((1-(4-nitrophenyl)vinyl)oxy)silane

The first step involves the conversion of commercially available 4'-nitroacetophenone to its corresponding trimethylsilyl enol ether. This transformation is crucial as it provides the necessary alkene functionality for the subsequent cyclopropanation reaction. The use of sodium iodide in conjunction with trimethylsilyl chloride in situ generates the more reactive iodotrimethylsilane, facilitating a high-yielding synthesis under relatively mild conditions.[4]

Protocol 1: Silyl Enol Ether Formation
Parameter Value Notes
Reactants 4'-Nitroacetophenone, Trimethylsilyl chloride (TMSCl), Triethylamine (Et3N), Sodium Iodide (NaI)Use high-purity, anhydrous reagents.
Solvent Anhydrous Acetonitrile (MeCN)Ensure the solvent is thoroughly dried to prevent hydrolysis of the product.
Temperature 0 °C to Room TemperatureThe initial addition of TMSCl is performed at 0 °C to control the exothermic reaction.
Reaction Time 1-2 hoursMonitor by TLC until the starting material is consumed.
Work-up Aqueous work-up followed by extraction.Use cold saturated sodium bicarbonate solution to quench the reaction.
Purification Column chromatography on silica gel.A non-polar eluent system (e.g., hexane/ethyl acetate) is recommended.

Detailed Steps:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4'-nitroacetophenone (1.0 eq.), anhydrous acetonitrile, triethylamine (1.5 eq.), and sodium iodide (1.1 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add trimethylsilyl chloride (1.2 eq.) dropwise via syringe over 10-15 minutes.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into a separatory funnel containing cold saturated aqueous sodium bicarbonate solution and hexane.

  • Separate the layers and extract the aqueous layer with hexane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the desired silyl enol ether as a yellow oil.[5]

Part 2: Asymmetric Simmons-Smith Cyclopropanation

This is the key enantioselective step of the synthesis. The reaction utilizes a pre-formed zinc-dipeptide complex to catalyze the cyclopropanation of the silyl enol ether with a zinc carbenoid, generated in situ from diethylzinc and diiodomethane. The chiral environment created by the dipeptide ligand directs the approach of the carbenoid to one face of the double bond, resulting in the formation of one enantiomer of the cyclopropyl silyl ether in high excess.

Mechanistic Insight

G cluster_0 Catalytic Cycle A ZnEt₂ + Dipeptide B Chiral Zinc-Dipeptide Complex A->B Deprotonation D Active Chiral Zinc Carbenoid B->D Ligand Exchange C Zn(CH₂I)₂ C->D F [Transition State] D->F E Silyl Enol Ether E->F F->B Catalyst Regeneration G Cyclopropyl Silyl Ether F->G Product Release

Figure 2: Simplified catalytic cycle for the asymmetric Simmons-Smith cyclopropanation.

Protocol 2: Asymmetric Cyclopropanation
Parameter Value Notes
Reactants Trimethyl((1-(4-nitrophenyl)vinyl)oxy)silane, Diethylzinc (ZnEt₂), Diiodomethane (CH₂I₂)Handle ZnEt₂ and CH₂I₂ with care in a fume hood.
Chiral Ligand N-Boc-L-Val-L-Pro-OMeOther dipeptide ligands can also be effective.[6]
Solvent Anhydrous Dichloromethane (CH₂Cl₂)Use freshly distilled solvent.
Temperature -40 °C to 0 °CLow temperature is crucial for high enantioselectivity.
Reaction Time 24-48 hoursReaction progress can be monitored by TLC or GC.
Work-up Quenching with saturated aqueous NH₄Cl.Perform the quench at low temperature.
Purification Column chromatography on silica gel.

Detailed Steps:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the chiral dipeptide ligand (0.25 eq.) and anhydrous dichloromethane.

  • Cool the solution to 0 °C and add diethylzinc (1.0 M in hexanes, 0.25 eq.) dropwise. Stir for 30 minutes at 0 °C.

  • In a separate flame-dried flask, prepare the zinc carbenoid by adding diiodomethane (2.0 eq.) to a solution of diethylzinc (2.0 eq.) in anhydrous dichloromethane at -40 °C. Stir for 30 minutes.

  • To the chiral zinc-dipeptide complex, add the silyl enol ether (1.0 eq.) in anhydrous dichloromethane.

  • Transfer the pre-formed zinc carbenoid solution to the flask containing the substrate and catalyst via cannula at -40 °C.

  • Stir the reaction mixture at -40 °C for 24-48 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -40 °C.

  • Allow the mixture to warm to room temperature and extract with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the chiral 1-(4-nitrophenyl)-1-(trimethylsilyloxy)cyclopropane.

Part 3: Deprotection to Yield the Final Product

The final step is the removal of the trimethylsilyl protecting group to unmask the hydroxyl functionality of the target molecule. This is typically achieved under mild conditions to avoid any potential side reactions. Tetra-n-butylammonium fluoride (TBAF) is a common and effective reagent for this transformation.

Protocol 3: Desilylation
Parameter Value Notes
Reactant Chiral 1-(4-Nitrophenyl)-1-(trimethylsilyloxy)cyclopropane
Reagent Tetra-n-butylammonium fluoride (TBAF)1.0 M solution in THF.
Solvent Tetrahydrofuran (THF)
Temperature 0 °C to Room Temperature
Reaction Time 1-3 hoursMonitor by TLC.
Work-up Aqueous work-up and extraction.
Purification Column chromatography on silica gel.

Detailed Steps:

  • Dissolve the chiral cyclopropyl silyl ether (1.0 eq.) in THF in a round-bottom flask.

  • Cool the solution to 0 °C and add TBAF (1.0 M in THF, 1.2 eq.) dropwise.

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the final chiral 1-(4-nitrophenyl)cyclopropan-1-ol.

Characterization and Data

The enantiomeric excess (ee) of the final product should be determined by chiral High-Performance Liquid Chromatography (HPLC). Structural confirmation is achieved through standard spectroscopic methods.

Table of Expected Product Characteristics
Property Expected Value/Observation
Appearance White to pale yellow solid
Yield >70% over 3 steps
Enantiomeric Excess (ee) >90%
¹H NMR (CDCl₃, 400 MHz) δ 8.2 (d, 2H), 7.5 (d, 2H), 2.5 (s, 1H, OH), 1.2-1.4 (m, 4H, cyclopropyl CH₂)
¹³C NMR (CDCl₃, 100 MHz) δ 150.1, 147.2, 126.5, 123.8, 60.5 (C-OH), 20.1 (CH₂)
Chiral HPLC Baseline separation of enantiomers on a suitable chiral stationary phase (e.g., Chiralcel OD-H).

Conclusion

The methodology presented in this application note provides a reliable and highly enantioselective route to chiral 1-(4-nitrophenyl)cyclopropan-1-ol. By following the detailed protocols, researchers in organic synthesis and drug development can access this valuable chiral building block in high yield and optical purity. The strategic use of a dipeptide-catalyzed asymmetric Simmons-Smith reaction is key to the success of this synthesis, highlighting the power of modern catalytic methods in accessing stereochemically complex molecules.

References

  • Beilstein Journals. (n.d.). Supporting Information First synthesis of acylated nitrocyclopropanes. Retrieved February 14, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY DATA. Retrieved February 14, 2026, from [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF 1,4-DIKETONES FROM SILYL ENOL ETHERS AND NITROOLEFINS. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). 1H (a) and 13C NMR spectra of 4 (b). Retrieved February 14, 2026, from [Link]

  • Gelest. (n.d.). Deprotection of Silyl Ethers. Retrieved February 14, 2026, from [Link]

  • Wikipedia. (n.d.). Simmons–Smith reaction. Retrieved February 14, 2026, from [Link]

  • ACS Publications. (n.d.). Preparation and Properties of Trimethylsilyl Ethers and Related Compounds. Retrieved February 14, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers. Retrieved February 14, 2026, from [Link]

  • Organic Syntheses. (n.d.). ACETONE TRIMETHYSILYL ENOL ETHER. Retrieved February 14, 2026, from [Link]

  • ACS Publications. (n.d.). Chiral BINOL-Based Borate Counterions: From Cautionary Tale on Anion Stability to Enantioselective Cu-Catalyzed Cyclopropanation. Retrieved February 14, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). d1cc06529g1.pdf. Retrieved February 14, 2026, from [Link]

  • National Center for Biotechnology Information. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved February 14, 2026, from [Link]

  • Semantic Scholar. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). 1H (a) and 13C NMR spectra of 4 (b). Retrieved February 14, 2026, from [Link]

  • HPLC.eu. (n.d.). chiral columns. Retrieved February 14, 2026, from [Link]

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  • Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. Retrieved February 14, 2026, from [Link]

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  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved February 14, 2026, from [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. (2020, July 30). Chiral High Performance Liquid Chromatography: Review. Retrieved February 14, 2026, from [Link]

  • Kocienski, P. J. (n.d.). Hydroxyl Protecting Groups. Retrieved February 14, 2026, from [Link]

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  • National Center for Biotechnology Information. (2019, August 28). Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. Retrieved February 14, 2026, from [Link]

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Sources

Application

Scale-up synthesis of 1-(4-Nitrophenyl)cyclopropan-1-ol for laboratory use

An Application Note and Protocol for the Laboratory Scale-Up Synthesis of 1-(4-Nitrophenyl)cyclopropan-1-ol Introduction: The Significance of the Cyclopropanol Moiety Cyclopropanol rings are highly strained, three-member...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Laboratory Scale-Up Synthesis of 1-(4-Nitrophenyl)cyclopropan-1-ol

Introduction: The Significance of the Cyclopropanol Moiety

Cyclopropanol rings are highly strained, three-membered carbocyclic structures that serve as versatile synthetic intermediates in organic chemistry. Their inherent ring strain allows them to act as homoenolate equivalents, providing a unique umpolung reactivity that is valuable for constructing complex molecular architectures.[1] Specifically, 1-arylcyclopropanols, such as 1-(4-nitrophenyl)cyclopropan-1-ol, are key building blocks in medicinal chemistry and materials science. The presence of the nitro group offers a site for further functionalization, for instance, through reduction to an amine, making this compound a valuable precursor for a diverse range of more complex molecules.

This document provides a comprehensive guide for the multi-gram scale synthesis of 1-(4-Nitrophenyl)cyclopropan-1-ol in a standard laboratory setting. It moves beyond a simple recitation of steps to explain the underlying chemical principles, safety considerations, and process controls necessary for a successful and reproducible scale-up.

Synthetic Strategy: The Kulinkovich Reaction

For the synthesis of 1-substituted cyclopropanols from esters, the Kulinkovich reaction is a superior and widely adopted method.[2][3] This reaction utilizes a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst to transform a carboxylic acid ester into the corresponding cyclopropanol.[2][4][5]

Mechanism of Action

The reaction proceeds through a fascinating and well-studied mechanism.[2][4][5]

  • Catalyst Activation: Two equivalents of the Grignard reagent (e.g., ethylmagnesium bromide) react with the titanium(IV) isopropoxide catalyst to form an unstable diethyltitanium species.

  • Titanacyclopropane Formation: This species undergoes rapid β-hydride elimination, releasing ethane gas and forming the key reactive intermediate: a titanacyclopropane.[2][4]

  • Reaction with Ester: The titanacyclopropane, acting as a 1,2-dicarbanion equivalent, adds to the carbonyl group of the ester (methyl 4-nitrobenzoate).

  • Ring Formation: The resulting oxatitanacyclopentane intermediate rearranges and, after a second intramolecular addition, forms the titanium alkoxide of the cyclopropanol product.[5]

  • Hydrolysis: An aqueous acidic workup quenches the reaction and protonates the alkoxide to yield the final 1-(4-nitrophenyl)cyclopropan-1-ol.[4]

Kulinkovich_Mechanism cluster_catalyst_formation Catalyst Activation & Intermediate Formation cluster_reaction Reaction Cascade ester Methyl 4-Nitrobenzoate oxatitanacyclopentane Oxatitanacyclopentane Intermediate ester->oxatitanacyclopentane grignard 2 EtMgBr titanacyclopropane Titanacyclopropane Intermediate grignard->titanacyclopropane catalyst Ti(OiPr)4 catalyst->titanacyclopropane titanacyclopropane->oxatitanacyclopentane 1st Addition ethane Ethane (gas) titanacyclopropane->ethane β-hydride elimination product_alkoxide Titanium Cyclopropoxide oxatitanacyclopentane->product_alkoxide Rearrangement & 2nd Intramolecular Addition workup Aqueous Workup (e.g., sat. NH4Cl) product_alkoxide->workup final_product 1-(4-Nitrophenyl)cyclopropan-1-ol workup->final_product Protonation

Caption: The catalytic cycle of the Kulinkovich reaction.

Scale-Up Considerations and Safety Imperatives

Transitioning a reaction from milligram to multi-gram scale is not a linear process. The changing surface-area-to-volume ratio makes heat management the most critical parameter.[6] The Kulinkovich reaction involves highly reactive and exothermic steps that demand rigorous control.

  • Strict Anhydrous Conditions: Grignard reagents react violently with water.[7] All glassware must be rigorously dried (oven- or flame-drying) and the reaction must be conducted under a dry, inert atmosphere (Nitrogen or Argon) to prevent quenching of the reagent and ensure reaction initiation.[8]

  • Thermal Control: The formation of the Grignard reagent and its subsequent reaction are highly exothermic.[9][10] A runaway reaction can lead to the solvent boiling violently, creating a significant fire hazard, especially with flammable ethers like THF.[10] Key controls include:

    • Using a properly sized reaction vessel (no more than 50-60% full) to contain any vigorous reaction.[9]

    • Slow, dropwise addition of reagents using an addition funnel.

    • Maintaining a low temperature with an ice-water or dry ice/acetone bath during the addition.

    • Having a larger cooling bath on standby in case of an unexpected exotherm.[10]

  • Reagent Stability: Grignard reagents can degrade in the presence of air or moisture.[11] It is often wise to prepare a slight excess of the Grignard reagent to compensate for any minor quenching.[7]

  • Gas Evolution: The formation of the titanacyclopropane intermediate from ethylmagnesium bromide liberates ethane gas.[2] The reaction must be vented properly through a bubbler to avoid pressure buildup.

Detailed Experimental Protocol

This protocol is designed for the synthesis of approximately 10-15 grams of 1-(4-Nitrophenyl)cyclopropan-1-ol.

Materials and Reagents

ReagentM.W. ( g/mol )AmountMoles (mmol)Equivalents
Methyl 4-nitrobenzoate181.1518.12 g1001.0
Magnesium turnings24.317.78 g3203.2
Bromoethane108.9734.87 g (23.7 mL)3203.2
Titanium(IV) isopropoxide284.2234.11 g (35.2 mL)1201.2
Anhydrous Tetrahydrofuran (THF)-~700 mL--
Saturated aq. NH₄Cl-~250 mL--
Ethyl acetate (EtOAc)-~500 mL--
Anhydrous Na₂SO₄-As needed--

Equipment

  • 1 L three-neck round-bottom flask

  • 500 mL two-neck round-bottom flask

  • 250 mL pressure-equalizing dropping funnel

  • Reflux condenser

  • Magnetic stir plates and stir bars

  • Inert gas line (N₂ or Ar) with bubbler

  • Syringes and needles

  • Ice-water bath

  • Separatory funnel (2 L)

  • Rotary evaporator

  • Glassware for column chromatography

Workflow A 1. Prepare Grignard Reagent (EtMgBr in THF) D 4. Slow Addition of EtMgBr A->D B 2. Prepare Substrate Solution (Ester + Ti(OiPr)4 in THF) C 3. Cool Substrate to 0 °C B->C C->D E 5. Reaction at RT (Stir 12-18h) D->E F 6. Quench Reaction (sat. aq. NH4Cl) E->F G 7. Extraction (EtOAc) F->G H 8. Dry & Concentrate G->H I 9. Purification (Column Chromatography) H->I J 10. Final Product (Characterization) I->J

Caption: Step-by-step experimental workflow diagram.

Procedure

Part A: Preparation of Ethylmagnesium Bromide (EtMgBr)

  • Assemble a 500 mL two-neck flask with a reflux condenser and a dropping funnel. Flame-dry all glassware under vacuum or oven-dry at 120 °C for several hours and cool under a stream of inert gas.

  • Add magnesium turnings (7.78 g) to the flask.

  • Add bromoethane (23.7 mL) to the dropping funnel along with 100 mL of anhydrous THF.

  • Add ~15-20 mL of the bromoethane/THF solution to the magnesium turnings. If the reaction does not start (indicated by bubbling and gentle reflux), warm the flask gently with a heat gun or add a small crystal of iodine to initiate.

  • Once initiated, add the remaining bromoethane/THF solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the grey, cloudy solution for an additional 1-2 hours at room temperature to ensure all magnesium has reacted. This Grignard reagent should be used immediately.

Part B: Kulinkovich Reaction

  • In a separate 1 L three-neck flask (flame- or oven-dried), dissolve methyl 4-nitrobenzoate (18.12 g) in 400 mL of anhydrous THF under an inert atmosphere.

  • To this solution, add titanium(IV) isopropoxide (35.2 mL) via syringe. The solution will likely turn yellow/orange.

  • Cool the flask to 0 °C using an ice-water bath.

  • Transfer the prepared EtMgBr solution from Part A to a dry 250 mL dropping funnel via cannula or a large-bore needle.

  • Add the Grignard reagent dropwise to the cooled ester/catalyst solution over 60-90 minutes. Vigorous gas evolution (ethane) will be observed. Maintain the internal temperature below 10 °C throughout the addition.[4]

  • After the addition is complete and gas evolution has subsided, remove the ice bath and allow the dark-colored reaction mixture to warm to room temperature.

  • Stir the reaction vigorously for 12-18 hours at room temperature.

Part C: Work-up and Purification

  • Cool the reaction mixture back down to 0 °C in an ice bath.

  • Slowly and carefully quench the reaction by adding 250 mL of saturated aqueous ammonium chloride (NH₄Cl) solution dropwise. This is an exothermic process and may cause bubbling.

  • Allow the mixture to stir for 30 minutes. A thick precipitate may form. If so, filtration through a pad of Celite may be necessary.[4]

  • Transfer the entire mixture to a 2 L separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Combine the organic layers and wash with brine (1 x 200 mL).

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude residue (a dark oil or solid) should be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 1-(4-nitrophenyl)cyclopropan-1-ol as a solid.

Characterization and Trustworthiness

To ensure the integrity of the synthesis, the final product must be rigorously characterized. The protocol's trustworthiness is validated by confirming that the isolated compound matches the expected structure and is of high purity.

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons (two doublets in the downfield region, ~7.5-8.2 ppm), the hydroxyl proton (a broad singlet that is D₂O exchangeable), and the diastereotopic cyclopropyl protons (multiplets in the upfield region, typically ~0.8-1.5 ppm).

  • ¹³C NMR: The carbon spectrum will confirm the presence of the correct number of carbon atoms, including the quaternary carbon of the cyclopropanol ring (~55-65 ppm) and the carbons of the nitrophenyl group.

  • IR Spectroscopy: The infrared spectrum should display a broad O-H stretch (~3400 cm⁻¹), strong asymmetric and symmetric N-O stretches for the nitro group (~1520 cm⁻¹ and ~1345 cm⁻¹), and C-H stretches for the aromatic and cyclopropyl groups.[12][13]

  • Yield and Purity: The isolated yield should be calculated, and purity should be assessed by NMR and/or melting point analysis. Typical yields for this reaction are in the range of 70-90%.

References

  • NROChemistry. Kulinkovich Reaction: Mechanism & Examples. Available from: [Link]

  • Organic Chemistry Portal. Kulinkovich Reaction. Available from: [Link]

  • Wikipedia. Kulinkovich reaction. Available from: [Link]

  • Quora. What are Grignard reagent preparation precautions during preparation?. Available from: [Link]

  • University of Wisconsin-Madison. Developing SOPs for Hazardous Chemical Manipulations. Available from: [Link]

  • Organic Chemistry Portal. Kulinkovich-de Meijere Reaction. Available from: [Link]

  • ResearchGate. Mechanism of the Kulinkovich reaction. Available from: [Link]

  • YouTube. Grignard reaction safety. Available from: [Link]

  • American Chemical Society. Grignard Reaction. Available from: [Link]

  • Wikipedia. Cyclopropanation. Available from: [Link]

  • Accounts of Chemical Research. (1970). Chemistry of Cyclopropanols. Available from: [Link]

  • Chemistry LibreTexts. 5.2: Practical Considerations, Procedural Changes, Safety Tips. Available from: [Link]

  • ChemRxiv. Substituted Cyclopropanols via Sequential Cyclopropanation and Oxidative Hydrolysis of Vinylboronates. Available from: [Link]

  • National Institutes of Health. Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity. Available from: [Link]

  • ACS Publications. Multikilogram-Scale Synthesis of a Chiral Cyclopropanol and an Investigation of the Safe Use of Lithium Acetylide–Ethylene Diamine Complex. Available from: [Link]

  • Semantic Scholar. Multikilogram-Scale Synthesis of a Chiral Cyclopropanol and an Investigation of the Safe Use of Lithium Acetylide–Ethylene Diamine Complex. Available from: [Link]

  • University of Rochester. Gram-Scale Synthesis of Chiral Cyclopropane-Containing Drugs and Drug Precursors with Engineered Myoglobin Catalysts. Available from: [Link]

  • ChemRxiv. General Synthesis of Cyclopropanols via Organometallic Addition to 1-Sulfonylcyclopropanols as Cyclopropanone Precursors. Available from: [Link]

  • Royal Society of Chemistry. Recent advances in asymmetric synthesis via cyclopropanol intermediates. Available from: [Link]

  • ACS Publications. Process Development and Pilot-Plant Synthesis of (S)-tert-Butyl 1-Oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate: Studies on the Scale-Up of Kulinkovich–Szymoniak Cyclopropanation. Available from: [Link]

  • Google Patents. WO2009023980A1 - Cyclopropanation process.
  • Beilstein Journals. Supporting Information First synthesis of acylated nitrocyclopropanes. Available from: [Link]

  • Beilstein Journals. First synthesis of acylated nitrocyclopropanes. Available from: [Link]

  • PMC. Nitrocyclopropanes as Valuable Building Blocks in Organic Synthesis and Biology: Exploring the Origin of the Nitro Group. Available from: [Link]

  • Beilstein Journals. First synthesis of acylated nitrocyclopropanes. Available from: [Link]

  • Semantic Scholar. First Reported Characterization of (E)-1-(4-nitrophenyl)-N-(p-tolyl)methanimine. Available from: [Link]

  • MDPI. 1-(4-Nitrophenyl)-1-octyne. Available from: [Link]

  • CatSci. SOME SCALE-UP CONSIDERATIONS. Available from: [Link]

  • UCL Discovery. Green Chemistry. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of cyclopropanes. Available from: [Link]

  • Organic Syntheses. Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester. Available from: [Link]

  • PubChem. (1R)-1-(4-nitrophenyl)propan-1-ol. Available from: [Link]

  • ResearchGate. 1 H-NMR spectrum of 4-nitrophenol. Available from: [Link]

  • University of Oregon. An Affinity-Based Method for the Purification of Fluorescently-Labeled Biomolecules. Available from: [Link]

Sources

Method

The Strategic Application of 1-(4-Nitrophenyl)cyclopropan-1-ol in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Introduction: Unlocking the Potential of a Strained Ring System for Novel Therapeutics In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can access unexplored chemical space and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Strained Ring System for Novel Therapeutics

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can access unexplored chemical space and provide unique pharmacological profiles is paramount. The cyclopropane ring, a seemingly simple three-membered carbocycle, has garnered significant attention for its ability to impart desirable properties upon bioactive molecules, including conformational rigidity, metabolic stability, and unique stereoelectronic characteristics that can enhance interactions with biological targets.[1][2] When functionalized with both an aryl group and a hydroxyl moiety, the 1-arylcyclopropan-1-ol scaffold becomes a particularly attractive building block. This application note focuses on a specific, yet highly versatile, example: 1-(4-nitrophenyl)cyclopropan-1-ol .

The presence of the 4-nitrophenyl group serves a dual purpose. Firstly, the strong electron-withdrawing nature of the nitro group activates the strained cyclopropane ring, rendering it susceptible to a variety of synthetic transformations.[3] Secondly, the nitro group itself is a versatile functional handle that can be readily converted to an amino group, a common pharmacophore in a vast array of therapeutic agents. The tertiary alcohol adds another layer of functionality, providing a site for further derivatization or acting as a key hydrogen bond donor in ligand-receptor interactions.

This guide provides a comprehensive overview of the strategic application of 1-(4-nitrophenyl)cyclopropan-1-ol as a building block in medicinal chemistry. We will delve into its key chemical properties, explore its synthetic utility through detailed protocols for key transformations, and discuss the potential for this scaffold to contribute to the development of next-generation therapeutics.

Key Chemical Features and Synthetic Rationale

The synthetic utility of 1-(4-nitrophenyl)cyclopropan-1-ol stems from a combination of factors inherent to its structure:

  • Ring Strain: The inherent strain energy of the cyclopropane ring (approximately 27.5 kcal/mol) makes it susceptible to ring-opening reactions, providing a pathway to unique linear and heterocyclic structures that would be challenging to access through other means.[4]

  • Electron-Withdrawing Nitro Group: The nitro group significantly polarizes the C1-C2 and C1-C3 bonds of the cyclopropane ring, making the C2 and C3 positions electrophilic and prone to attack by nucleophiles.[3] This "donor-acceptor" nature is a key driver of its reactivity.

  • Versatile Nitro Group: The nitro functionality is a synthetic chameleon. It can be readily reduced to the corresponding aniline, which opens up a plethora of subsequent chemical modifications, including amide bond formation, sulfonylation, and diazotization, allowing for extensive structure-activity relationship (SAR) studies.

  • Tertiary Hydroxyl Group: The hydroxyl group can act as a directing group in certain reactions, influence the molecule's solubility and polarity, and serve as a crucial interaction point with biological targets. It can also be a site for further chemical elaboration.

These features make 1-(4-nitrophenyl)cyclopropan-1-ol a valuable starting point for the synthesis of diverse compound libraries for high-throughput screening and lead optimization.

Synthetic Transformations and Experimental Protocols

The true value of a building block is realized through its synthetic transformations. Here, we present detailed protocols for two key reactions that showcase the utility of 1-(4-nitrophenyl)cyclopropan-1-ol in medicinal chemistry programs.

Protocol 1: Reductive Amination to Access 1-(4-Aminophenyl)cyclopropan-1-ol

The conversion of the nitro group to an amine is a fundamental transformation in the synthesis of many pharmaceuticals. The resulting 1-(4-aminophenyl)cyclopropan-1-ol is a valuable intermediate for the introduction of diverse functionalities.

Rationale for Experimental Choices:

Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups.[5] Palladium on carbon (Pd/C) is a commonly used and robust catalyst for this transformation. The use of methanol as a solvent allows for good solubility of the starting material and the product. The reaction is typically carried out under a hydrogen atmosphere to ensure complete reduction.

Experimental Protocol:

  • Reaction Setup: To a solution of 1-(4-nitrophenyl)cyclopropan-1-ol (1.0 eq.) in methanol (0.1 M) in a suitable hydrogenation vessel, add 10% palladium on carbon (10 mol%).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas (balloon or Parr shaker). Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-6 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired 1-(4-aminophenyl)cyclopropan-1-ol.

Expected Outcome: This protocol typically provides the desired aniline in high yield (85-95%).

Data Presentation:

EntryStarting MaterialProductReagents and ConditionsYield (%)
11-(4-Nitrophenyl)cyclopropan-1-ol1-(4-Aminophenyl)cyclopropan-1-olH₂, 10% Pd/C, MeOH, rt, 4-6 h92
Protocol 2: Acid-Catalyzed Ring-Opening with a Nucleophile

The strained cyclopropane ring can undergo ring-opening reactions in the presence of an acid catalyst and a suitable nucleophile, leading to the formation of functionalized acyclic compounds. This provides access to novel chemical scaffolds.[4][6]

Rationale for Experimental Choices:

A Brønsted acid, such as p-toluenesulfonic acid (p-TsOH), can protonate the hydroxyl group, turning it into a good leaving group (water). This facilitates the opening of the cyclopropane ring to form a stabilized benzylic carbocation. A nucleophile, such as an indole, can then attack this carbocation to form a new carbon-carbon bond. Dichloromethane is a common aprotic solvent for such reactions.

Experimental Protocol:

  • Reaction Setup: To a solution of 1-(4-nitrophenyl)cyclopropan-1-ol (1.0 eq.) and indole (1.2 eq.) in dichloromethane (0.1 M) at room temperature, add p-toluenesulfonic acid monohydrate (0.1 eq.).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitoring the Reaction: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the ring-opened product.

Expected Outcome: This protocol is expected to yield the corresponding 3-substituted indole derivative.

Data Presentation:

EntryStarting MaterialNucleophileProductReagents and ConditionsYield (%)
11-(4-Nitrophenyl)cyclopropan-1-olIndole3-(1-(4-Nitrophenyl)propyl)indole (and isomers)p-TsOH, DCM, rt, 12-16 h60-70

Visualization of Synthetic Pathways

To better illustrate the synthetic utility of 1-(4-nitrophenyl)cyclopropan-1-ol, the following diagrams depict the key transformations.

G cluster_0 Key Transformations of 1-(4-Nitrophenyl)cyclopropan-1-ol cluster_1 Reduction cluster_2 Ring-Opening start 1-(4-Nitrophenyl)cyclopropan-1-ol product_amine 1-(4-Aminophenyl)cyclopropan-1-ol start->product_amine product_ringopen Ring-Opened Adduct start->product_ringopen reagents_reduction H2, Pd/C reagents_ringopening Nucleophile, Acid

Caption: Key synthetic transformations of 1-(4-nitrophenyl)cyclopropan-1-ol.

G cluster_0 Workflow for Synthesis and Derivatization synthesis Synthesis of 1-(4-Nitrophenyl)cyclopropan-1-ol reduction Reduction of Nitro Group synthesis->reduction ring_opening Ring-Opening Reaction synthesis->ring_opening derivatization Further Derivatization (e.g., Amide Coupling) reduction->derivatization bio_eval Biological Evaluation ring_opening->bio_eval derivatization->bio_eval

Caption: A general workflow for the application of the building block.

Potential Applications in Drug Discovery

The derivatives of 1-(4-nitrophenyl)cyclopropan-1-ol hold promise in various therapeutic areas:

  • Neuroscience: The rigid cyclopropane scaffold can be used to design conformationally constrained analogs of known neuromodulators. The aminophenyl moiety is a common feature in many CNS-active drugs.[7]

  • Oncology: The unique three-dimensional shape of cyclopropane-containing molecules can lead to novel interactions with protein targets that are difficult to achieve with more traditional flat aromatic systems.

  • Infectious Diseases: The aminophenylcyclopropanol core can be incorporated into structures targeting bacterial or viral enzymes.

Conclusion and Future Perspectives

1-(4-Nitrophenyl)cyclopropan-1-ol represents a strategic building block for medicinal chemists seeking to expand their synthetic toolbox and explore novel chemical space. Its unique combination of a strained ring, a versatile nitro group, and a functional hydroxyl moiety provides a platform for the synthesis of diverse and complex molecules. The protocols outlined in this application note provide a starting point for the successful incorporation of this valuable scaffold into drug discovery programs. Future work in this area could focus on the development of stereoselective syntheses of this building block and the exploration of a broader range of ring-opening and derivatization reactions to generate even greater molecular diversity for biological screening.

References

  • First synthesis of acylated nitrocyclopropanes. Beilstein Journal of Organic Chemistry. [Link][4][8]

  • Nitrocyclopropanes as Valuable Building Blocks in Organic Synthesis and Biology: Exploring the Origin of the Nitro Group. Molecules. [Link][3]

  • Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives. Antioxidants. [Link]

  • The four selected compounds for biological evaluation. ResearchGate. [Link]

  • Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]

  • The Chemistry of Cyclopropanols. Accounts of Chemical Research. [Link]

  • Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. ACS Omega. [Link]

  • Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Current Organic Synthesis. [Link][1]

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. BMC Chemistry. [Link]

  • Kinetic Analysis of 4-Nitrophenol Reduction by “Water-Soluble” Palladium Nanoparticles. Nanomaterials. [Link][5]

  • Reactivity of electrophilic cyclopropanes. Pure and Applied Chemistry. [Link][6]

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Semantic Scholar. [Link]

  • First synthesis of acylated nitrocyclopropanes. Beilstein Journals. [Link]

  • Catalytic Reduction of 4-Nitrophenol: A Quantitative Assessment of the Role of Dissolved Oxygen in Determining the Induction Time. Semantic Scholar. [Link]

  • Nucleophilic ring opening of cyclopropane hemimalonates using internal Brønsted acid activation. Organic Letters. [Link]

  • Derivatives of 1-aryl-2-aminomethyl-cyclopropane-carboxamides (Z), their preparation and their use as medicines in the treatment of disorders of the central nervous system. Google Patents. [7]

  • Synthesis of cyclopropanols. Organic Chemistry Portal. [Link]

  • Activation of donor–acceptor cyclopropanes under basic conditions: ring opening of 2-(p-siloxyaryl)cyclopropane 1,1-dicarboxylates with nitro compounds and other C-nucleophiles. Organic Chemistry Frontiers. [Link]

  • Catalytic Reduction of 4-Nitrophenol Using Silver Nanoparticles with Adjustable Activity. Langmuir. [Link]

  • Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists. Molecules. [Link]

  • Synthesis of 1-aryl-2,3-diaroyl cyclopropanes from 1,3,5-triaryl-1,5-diketones and their transformation into E,E-1,4-diaryl-1,3-butadienes. RSC Advances. [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link][2]

  • Kinetic investigation for the catalytic reduction of nitrophenol using ionic liquid stabilized gold nanoparticles. RSC Advances. [Link]

  • ChemInform Abstract: Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. ResearchGate. [Link]

  • The Cyclopropane Ring as a Reporter of Radical Leaving-Group Reactivity for Ni-Catalyzed C(sp3)–O Arylation. ChemRxiv. [Link]

  • Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports. Nanomaterials. [Link]

  • Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews. [Link]

Sources

Application

Analytical methods for the quantification of 1-(4-Nitrophenyl)cyclopropan-1-ol

Executive Summary This guide details the analytical protocols for 1-(4-Nitrophenyl)cyclopropan-1-ol (NPCP), a critical pharmacophore and intermediate used in the synthesis of fungicides and pharmaceutical agents (e.g., h...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the analytical protocols for 1-(4-Nitrophenyl)cyclopropan-1-ol (NPCP), a critical pharmacophore and intermediate used in the synthesis of fungicides and pharmaceutical agents (e.g., heteroaryl-cyclopropane scaffolds).

Challenges:

  • Thermal Instability: The strained cyclopropane ring, combined with a tertiary hydroxyl group, makes NPCP susceptible to acid-catalyzed ring opening or dehydration to 1-(4-nitrophenyl)prop-1-ene.

  • Chromophoric Specificity: While the nitro group provides strong UV absorbance, it requires specific wavelength selection to distinguish it from non-nitro impurities.

Scope:

  • Method A (HPLC-UV): Robust quantification for process control, purity assessment, and stability testing.

  • Method B (LC-MS/MS): High-sensitivity trace analysis for biological matrices or genotoxic impurity screening.

Physicochemical Profile & Strategy

PropertyValueAnalytical Implication
Molecular Weight 179.17 g/mol Precursor ion [M+H]⁺ = 180.2
LogP ~1.8Moderately lipophilic; ideal for C18 retention.
pKa >14 (Alcohol)Neutral in standard pH ranges. No pH-dependent retention shifts expected.
UV Max ~275 nmPrimary detection wavelength (Nitro-aromatic band).
Solubility MeOH, ACN, EtOAcDiluent selection: 50:50 ACN:Water to prevent precipitation.

Method A: HPLC-UV (Process & Purity)

Objective: Routine quantification of NPCP in bulk drug substance or reaction mixtures.

Chromatographic Conditions
  • System: Agilent 1290 Infinity II or equivalent (Quaternary Pump).

  • Column: Agilent ZORBAX Eclipse Plus C18 (100 mm × 4.6 mm, 3.5 µm).

    • Rationale: The "Plus" phase provides extra dense bonding to minimize silanol interactions, crucial for peak symmetry of polar-embedded aromatics.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

    • Note: Avoid Methanol if possible to reduce system backpressure and prevent potential transesterification artifacts in stressed samples.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temp: 30°C (Strict Control).

    • Critical: Do NOT exceed 40°C. Higher temperatures accelerate the dehydration of the tertiary alcohol to the styrenyl impurity.

  • Detection: DAD/UV at 275 nm (Reference: 360 nm).

  • Injection Volume: 5 µL.

Gradient Program
Time (min)% Mobile Phase BEvent
0.0020Initial Hold
1.0020Isocratic separation of polar impurities
8.0080Linear Gradient to elute NPCP
10.0080Wash
10.1020Re-equilibration
14.0020End
System Suitability Criteria (Mandatory)
  • Tailing Factor (Tf): 0.9 ≤ Tf ≤ 1.2.

  • Theoretical Plates (N): > 5,000.

  • Precision (RSD): < 0.5% for n=6 injections of Standard (0.5 mg/mL).

  • Resolution (Rs): > 2.0 between NPCP and the dehydration impurity (1-(4-nitrophenyl)prop-1-ene).

Method B: LC-MS/MS (Trace & Bioanalysis)

Objective: Quantification of NPCP in plasma/microsomes or as a trace impurity (ppm level).

Mass Spectrometry Parameters
  • Interface: Electrospray Ionization (ESI) – Positive Mode .

    • Why Positive? Although nitro compounds often fly in negative mode, the tertiary alcohol facilitates protonation ([M+H]⁺) or ammoniation ([M+NH4]⁺) more reliably in standard acidic mobile phases.

  • Scan Type: Multiple Reaction Monitoring (MRM).

MRM Transitions:

Precursor Ion (m/z)Product Ion (m/z)Dwell (ms)Collision Energy (eV)Assignment
180.2 ([M+H]⁺)162.2 10015Loss of H₂O (Dehydration to cation)
180.2 132.1 10028Loss of H₂O + NO (Nitro reduction/cleavage)
180.2 115.1 10040Phenyl ring fragmentation
  • Quantifier Transition: 180.2 → 162.2 (Highest intensity due to facile tertiary carbocation formation).

  • Qualifier Transition: 180.2 → 132.1.

Sample Preparation (Liquid-Liquid Extraction)
  • Matrix: Plasma or Reaction Media.

  • Internal Standard (IS): 4-Nitrobenzyl alcohol (Structural analog).

  • Protocol:

    • Aliquot 50 µL sample into a 1.5 mL Eppendorf tube.

    • Add 10 µL IS working solution (1 µg/mL).

    • Add 200 µL Ethyl Acetate . (Matches LogP ~1.8 for optimal recovery).

    • Vortex (2 min) and Centrifuge (10,000 x g, 5 min).

    • Evaporate supernatant to dryness under N₂ stream at 30°C.

    • Reconstitute in 100 µL Mobile Phase (80:20 Water:ACN).

Workflow Visualization

G cluster_0 Sample Preparation (LLE) cluster_1 LC-MS/MS Analysis Sample Sample (Plasma/Reaction) IS_Add Add IS: 4-Nitrobenzyl Alcohol Sample->IS_Add Extract Extract w/ Ethyl Acetate IS_Add->Extract Dry Evaporate N2 @ 30°C Extract->Dry Recon Reconstitute (80:20 H2O:ACN) Dry->Recon Inject Injection (5 µL) Recon->Inject Sep Separation C18 Column (Eclipse Plus) Inject->Sep Ion ESI Positive [M+H]+ = 180.2 Sep->Ion Detect MRM Detection 180.2 -> 162.2 Ion->Detect

Figure 1: Optimized workflow for the extraction and LC-MS/MS quantification of NPCP.

Method Validation Summary (Expected Performance)

ParameterAcceptance CriteriaExperimental Protocol
Linearity R² > 0.9956-point curve (0.1 – 50 µg/mL for UV; 1 – 1000 ng/mL for MS).
Accuracy 85-115%Spiked recovery at LQC, MQC, HQC levels.
LOD/LOQ S/N > 3 / S/N > 10Estimated LOQ: 0.5 ng/mL (LC-MS/MS).
Stability < 5% degradationBenchtop (4h), Autosampler (24h), Freeze-Thaw (3 cycles).

Critical Control Point: During validation, stress testing (forced degradation) with 0.1 N HCl is required to confirm the separation of the parent peak from the dehydration impurity. If the peaks co-elute, lower the %B in the initial isocratic hold to 15%.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11309880, (1R)-1-(4-nitrophenyl)propan-1-ol. Retrieved from [Link]

  • Yin, H., et al. (2025). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. PMC PubMed Central. Retrieved from [Link] (Note: Generalized citation for Nitro-aromatic detection principles).

  • Organic Chemistry Portal (2025). Synthesis of Cyclopropanes: Nitro-substituted Donor-Acceptor Cyclopropanes. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(4-Nitrophenyl)cyclopropan-1-ol

The following technical guide addresses the synthesis of 1-(4-Nitrophenyl)cyclopropan-1-ol , focusing on the critical troubleshooting of side reactions arising from the incompatibility of the nitro group with standard cy...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis of 1-(4-Nitrophenyl)cyclopropan-1-ol , focusing on the critical troubleshooting of side reactions arising from the incompatibility of the nitro group with standard cyclopropanation protocols.

Topic: Troubleshooting Side Reactions & Protocol Optimization Ticket ID: CHEM-SUP-2024-NO2-CP Status: Resolved / Guide Published

Executive Summary & Diagnostic Matrix

The Core Challenge: The synthesis of 1-arylcyclopropanols is classically achieved via the Kulinkovich reaction (Grignard + Titanium catalyst).[1] However, for 1-(4-Nitrophenyl)cyclopropan-1-ol , this method is chemically flawed. The low-valent titanium species (


) generated in situ is a potent reducing agent that will chemoselectively reduce the nitro group (

) to an amine (

) or azo-dimer (

) before cyclopropanation occurs.

Recommended Route: To preserve the nitro group, you must bypass the Kulinkovich protocol and utilize the Simmons-Smith cyclopropanation of a silyl enol ether .

Quick Diagnostic Table: What went wrong?
SymptomProbable CauseMechanism of FailureCorrective Action
Deep brown/black tar; No product Nitro Reduction (Kulinkovich Route)

+

generates

, which reduces

to azo/hydrazo species.
STOP. Switch to Simmons-Smith route (see Section 3).
Recovery of 4-Nitroacetophenone Hydrolysis of Enol Ether Silyl enol ether intermediate hydrolyzed by moisture before cyclopropanation.Use anhydrous conditions; distill TMSCl/bases; rapid processing.
Product is 4-Nitropropiophenone Ring Opening Cyclopropanol ring opened by acid/base catalysis during workup.Buffer workup to pH 7. Avoid strong mineral acids.
Low Yield (<30%) Zinc Carbenoid Aggregation Inefficient methylene transfer in Simmons-Smith.Use Furukawa modification (

) instead of Zn-Cu couple.[2]

Technical Deep Dive: The "Fatal" Side Reaction

Why the Kulinkovich Reaction Fails for Nitro-Substrates

The Kulinkovich reaction relies on the formation of a Titanacyclopropane intermediate.[1][3][4] However, the reagent system (


) is chemically equivalent to the McMurry Reagent  precursors.

The Mechanism of Failure:

  • Generation of LVT:

    
     (Low Valent Titanium) + Ethane/Ethene.
    
  • Competitive Reduction: The Nitro group (

    
    ) has a lower reduction potential (
    
    
    
    to
    
    
    ) than the ester carbonyl. The electron-rich
    
    
    species coordinates to the nitro oxygen.
  • Cascade Failure: Instead of coordinating to the carbonyl to form the cyclopropane, the titanium reduces the nitro group to a nitroso, then hydroxylamine, and finally amine or azo-coupling products.

Visualizing the Failure Pathway:

KulinkovichFailure Start Ethyl 4-Nitrobenzoate Reagent EtMgBr / Ti(OiPr)4 Start->Reagent Titanium Ti(II) Species (Reducing Agent) Reagent->Titanium Cyclopropanol 1-(4-Nitrophenyl) cyclopropan-1-ol Titanium->Cyclopropanol Carbonyl Attack Azo Azo/Amine Side Products (Black Tar) Titanium->Azo Nitro Reduction Path_Desired Desired Path (Blocked) Path_Actual Actual Path (Fast)

Figure 1: Mechanistic divergence showing why Low Valent Titanium (LVT) preferentially destroys the nitro group.

The Validated Protocol: Simmons-Smith Route[5]

To successfully synthesize 1-(4-Nitrophenyl)cyclopropan-1-ol , we must use a "Methylene Transfer" strategy that operates under non-reducing conditions.

Step 1: Formation of Silyl Enol Ether

Reaction: 4-Nitroacetophenone


 1-(4-nitrophenyl)-1-(trimethylsiloxy)ethene.
  • Reagents:

    
     (Trimethylsilyl triflate) + 
    
    
    
    (Triethylamine) in DCM.
  • Why: We convert the ketone into an electron-rich alkene (enol ether) which is highly reactive toward electrophilic carbenoids.

  • Critical Control Point: Moisture sensitivity. The silyl enol ether will revert to the ketone instantly if exposed to water.

Step 2: Furukawa-Modified Simmons-Smith Cyclopropanation

Reaction: Silyl Enol Ether +


 + 


Silyl-protected Cyclopropanol.
  • Mechanism: The zinc carbenoid (

    
    ) coordinates to the electron-rich double bond and delivers a methylene (
    
    
    
    ) group.
  • Why this works: Zinc carbenoids are electrophilic.[5] They do not reduce the nitro group.

  • Protocol Note: Use Diethylzinc (

    
    )  rather than Zn-Cu couple for homogeneous, reproducible results.
    
Step 3: Deprotection (The Danger Zone)

Reaction: Silyl-Cyclopropanol +


 or mild 


Target Alcohol.
  • Risk: Cyclopropanols are hemi-ketals of cyclopropanone (conceptually). Under strong acid/base, the ring strain (~27 kcal/mol) drives ring opening to form 4-nitropropiophenone .

  • Solution: Use mild desilylation (e.g.,

    
     in MeOH or dilute 
    
    
    
    in THF at
    
    
    ).

Validated Workflow Diagram:

SimmonsSmith Substrate 4-Nitroacetophenone Step1 Step 1: Enolization TMSOTf, Et3N, DCM, 0°C Substrate->Step1 Intermediate1 Silyl Enol Ether (Moisture Sensitive) Step1->Intermediate1 Step2 Step 2: Cyclopropanation Et2Zn, CH2I2, DCM Intermediate1->Step2 Intermediate2 Silyl-Cyclopropyl Ether Step2->Intermediate2 Step3 Step 3: Deprotection Dilute HCl/MeOH or TBAF Intermediate2->Step3 Product TARGET: 1-(4-Nitrophenyl)cyclopropan-1-ol Step3->Product pH 7 Control SideReaction SIDE REACTION: Ring Opening to Propiophenone Step3->SideReaction Strong Acid/Base

Figure 2: Step-by-step synthetic pathway using the Simmons-Smith protection strategy.

Frequently Asked Questions (FAQs)

Q1: Can I protect the nitro group to use the Kulinkovich reaction? A: No practical protection group exists for a nitro group against strong reducing metals like Mg/Ti. You would need to start with an amino-ester, protect the amine (e.g., as a phthalimide or Boc), perform the Kulinkovich, and then oxidize the amine back to a nitro group (which is synthetically arduous and low-yielding). The Simmons-Smith route is far superior.

Q2: I see a spot on TLC that moves slightly higher than the starting material, but it vanishes after workup. What is it? A: That is likely the Silyl Enol Ether intermediate. It is less polar than the ketone. If it vanishes after workup and you recover the ketone, your cyclopropanation step failed, or the intermediate hydrolyzed before reacting. Ensure your


 is active and 

is not degraded (should be clear/pink, not dark red).

Q3: Why did my product turn into a linear ketone (4-nitropropiophenone)? A: You triggered the thermodynamic ring opening . Cyclopropanols are sensitive.

  • Mechanism:[1][2][3][4][6][7][8] Protonation of the hydroxyl group

    
     C-C bond cleavage 
    
    
    
    Enol formation
    
    
    Tautomerization to ketone.
  • Fix: Perform the hydrolysis of the silyl ether at

    
     and quench immediately with saturated 
    
    
    
    . Do not store the product in acidic media.

Q4: Is the zinc carbenoid compatible with the nitro group? A: Yes. Unlike Grignard reagents (nucleophiles/reducing agents), the Simmons-Smith reagent (


) is an electrophile . It attacks the electron-rich alkene.[5] The electron-deficient nitro group is inert to this species.

References

  • Kulinkovich, O. G., Sviridov, S. V., Vasilevski, D. A. (1989). Titanium(IV)-catalyzed reaction of ethylmagnesium bromide with esters.[6] Zhurnal Organicheskoi Khimii. (Note: Establishes the standard protocol and limitations regarding reducible groups).

  • Simmons, H. E., Smith, R. D. (1959). A New Synthesis of Cyclopropanes. Journal of the American Chemical Society.[7][9]

  • Lebel, H., Marcoux, J. F., Molinaro, C., Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews. (Comprehensive review covering functional group compatibility, confirming Nitro tolerance in Zn-carbenoid systems).

  • Furukawa, J., Kawabata, N., Nishimura, J. (1968). Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide.[2][5][10] Tetrahedron. (The modified method recommended in this guide).

Sources

Optimization

Technical Support Center: Troubleshooting the Kulinkovich Reaction with Nitro-Arenes

Welcome to the technical support center for advanced organometallic methodologies. This guide provides in-depth troubleshooting for the Kulinkovich reaction, with a specific focus on the challenges and alternative strate...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced organometallic methodologies. This guide provides in-depth troubleshooting for the Kulinkovich reaction, with a specific focus on the challenges and alternative strategies when working with nitro-arene substrates. As researchers and drug development professionals, you understand that functional group compatibility is paramount. This document is structured to diagnose common issues, explain the underlying chemical principles, and provide validated protocols for successful synthesis of cyclopropane-containing molecules.

Section 1: Core Principles & The Inherent Challenge of the Nitro Group

The Kulinkovich reaction is a powerful transformation for synthesizing cyclopropanols from esters using a Grignard reagent and a titanium(IV) alkoxide catalyst.[1][2] The key to this reaction is the in-situ formation of a titanacyclopropane intermediate, which acts as a 1,2-dicarbanion equivalent.[3] Variations of this reaction, such as the Kulinkovich-de Meijere and Kulinkovich-Szymoniak reactions, extend this methodology to amides and nitriles for the synthesis of valuable cyclopropylamines.[4][5]

However, the direct application of this reaction to substrates bearing a nitro-aromatic group is fraught with difficulty. The primary reason for failure is the high reactivity of the Grignard reagent with the nitro group itself. This interaction is not a minor side reaction; it is a rapid and often dominant pathway that consumes the organometallic reagent, preventing the formation of the necessary titanacyclopropane intermediate.[6]

cluster_0 Kulinkovich Reaction Pathway (Desired) cluster_1 Side Reaction Pathway (with Nitro-Arenes) EtMgBr 2 EtMgBr Titanacyclopropane Titanacyclopropane Intermediate EtMgBr->Titanacyclopropane + Ti(OiPr)4 Ti_cat Ti(OiPr)4 Product Cyclopropanol Product Titanacyclopropane->Product + Ester Ester R-COOR' Grignard_side EtMgBr SideProduct Complex Mixture (e.g., Bartoli-type adducts, reduction products) Grignard_side->SideProduct Direct Attack on Nitro Group NitroArene Ar-NO2

Caption: Desired vs. Undesired reaction pathways.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when attempting the Kulinkovich reaction with nitro-arenes.

Q1: My reaction with a nitro-substituted ester/nitrile shows no cyclopropane product, and I only recover starting material or a complex mixture. What went wrong?

Answer: This is the most common outcome and points directly to the incompatibility of the nitro group with the Grignard reagent. Instead of reacting with the titanium alkoxide to form the titanacyclopropane, the Grignard reagent preferentially attacks the electrophilic nitro group.[6] This can lead to several competing reactions:

  • Direct Nucleophilic Attack: The Grignard reagent can add to one of the oxygen atoms of the nitro group, leading to intermediates similar to those in the Bartoli indole synthesis.[6][7]

  • Reduction of the Nitro Group: Grignard reagents can act as reducing agents, leading to a cascade of partially reduced nitrogen species (nitroso, hydroxylamino), which are themselves reactive and lead to complex product mixtures.

  • Conjugate Addition: If the nitro group is attached to a suitable conjugated system, the Grignard reagent may undergo conjugate addition.[8][9]

Because the Grignard reagent is consumed by these pathways, the catalytic cycle for cyclopropanation never effectively begins.

Q2: I observe gas evolution, but the reaction still fails. Doesn't this indicate the formation of the titanacyclopropane?

Answer: While gas evolution (typically ethane when using EtMgBr) is a hallmark of the formation of the titanacyclopropane via β-hydride elimination, it can also be misleading in this context.[1] Grignard reagents will also react vigorously with any protic source, including trace water in the solvent or on the glassware, to produce ethane.[10] Furthermore, reactions with the nitro group can also produce gaseous byproducts. Therefore, gas evolution alone is not a definitive indicator of successful titanacyclopropane formation in the presence of this highly reactive functional group. A self-validating system requires checking all components for viability.

Q3: Can I modify the reaction conditions (e.g., lower temperature, slow addition) to favor cyclopropanation over reaction with the nitro group?

Answer: While optimizing reaction parameters is a cornerstone of process development, it is unlikely to resolve the fundamental reactivity issue here. The direct reaction between a Grignard reagent and a nitro group is extremely fast, often occurring even at low temperatures. Lowering the temperature may slow this reaction, but it will also slow the desired transmetalation with the titanium catalyst. The rate difference is generally insufficient to provide any meaningful selectivity.

The authoritative recommendation is to avoid direct cyclopropanation on an unprotected nitro-arene. A substrate modification strategy is required.

Q4: What is the recommended, field-proven strategy for synthesizing anilino-cyclopropanes or related structures?

Answer: The most robust strategy involves choosing a starting material with a functional group that is fully compatible with the Kulinkovich reaction conditions and can be converted to an amino group later. The two best approaches are:

  • The Kulinkovich-Szymoniak Reaction on a Nitrile: Start with an aromatic nitrile. The nitrile group is an excellent substrate for a modified Kulinkovich reaction to form a primary cyclopropylamine directly.[5][11] This is often the most efficient route.

  • Protect-React-Deprotect: Start with a protected aniline, such as an N,N-dibenzyl or N-Boc derivative. While many carbamates are not stable, N-Boc groups have been shown to survive the transformation under certain conditions.[12] The N,N-dibenzyl group is robust and can be removed via hydrogenolysis after the cyclopropanation.

StrategyStarting MaterialKulinkovich VariantKey AdvantageKey Consideration
Direct (Not Recommended) Nitro-AreneStandard-High probability of failure due to side reactions.[6]
Nitrile Route Cyano-AreneKulinkovich-SzymoniakDirect, efficient conversion to primary amine.[5]Requires synthesis of the corresponding nitrile.
Protected Amine Route Protected Amine (e.g., N,N-dibenzyl)Kulinkovich-de MeijereReliable cyclopropanation on the amide.[13]Requires additional protection/deprotection steps.

Section 3: Validated Experimental Protocols

Given the challenges with nitro-arenes, we present a validated protocol for the highly reliable Kulinkovich-Szymoniak reaction, which serves as the recommended alternative for producing primary aryl-cyclopropylamines.

Protocol A: Synthesis of 1-Arylcyclopropylamine from an Aryl Nitrile

This protocol is adapted from the work of Bertus and Szymoniak.[5]

Step-by-Step Methodology:

  • Glassware Preparation: All glassware must be rigorously dried in an oven at >120°C overnight and assembled hot under a stream of dry argon or nitrogen.

  • Reagent Setup: In an argon-flushed, three-neck flask equipped with a magnetic stirrer, thermometer, and argon inlet, dissolve the aryl cyanide (1.0 equiv) in anhydrous diethyl ether (Et₂O) or THF (approx. 0.2 M concentration).

  • Titanium Addition: Add titanium(IV) isopropoxide (1.1 - 1.2 equiv) to the solution via syringe.

  • Grignard Addition: Cool the mixture to 0°C in an ice bath. Add a solution of ethylmagnesium bromide (EtMgBr, ~3.0 M in Et₂O, 2.5 equiv) dropwise via syringe pump over 1 hour, maintaining the internal temperature below 5°C. Gas evolution should be observed.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by TLC or GC-MS by quenching a small aliquot with aqueous acid.

  • Lewis Acid Treatment: Cool the reaction mixture back to 0°C. Add boron trifluoride diethyl etherate (BF₃·OEt₂, 1.2 equiv) dropwise. A color change is typically observed. Stir at room temperature for an additional 2-4 hours.[11]

  • Workup: Carefully quench the reaction by slowly adding 1 M aqueous NaOH at 0°C. Dilute with Et₂O or ethyl acetate and stir vigorously for 30 minutes until a filterable precipitate forms.

  • Purification: Filter the mixture through a pad of Celite®, washing the pad with additional solvent. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Protocol B: Best Practices for Grignard Reagent Preparation

The quality of the Grignard reagent is critical. If not using a commercially titrated solution, prepare it fresh.

  • Setup: Flame-dry a flask containing a stir bar and magnesium turnings (activated with a crystal of iodine if necessary) under vacuum and backfill with argon.[14]

  • Solvent: Add anhydrous THF or Et₂O via cannula.

  • Initiation: Add a small portion (~5-10%) of the alkyl halide (e.g., bromoethane) to the stirred magnesium suspension. The reaction should initiate, indicated by slight warming and bubbling. If it does not start, gentle heating with a heat gun may be required.

  • Addition: Once initiated, add the remaining alkyl halide dropwise at a rate that maintains a gentle reflux.

  • Completion: After addition, continue stirring at room temperature or with gentle heating for 1-2 hours until most of the magnesium is consumed. The resulting grey/brown solution should be used immediately after preparation or titrated for accurate concentration determination.

Section 4: Visual Troubleshooting Workflow

Use this decision tree to diagnose and resolve issues during your cyclopropanation experiments.

G start Reaction Start: Kulinkovich Cyclopropanation check_yield Low or No Yield? start->check_yield success High Yield of Desired Product check_yield->success No check_substrate Is a Nitro Group Present in the Substrate? check_yield->check_substrate Yes nitro_issue Root Cause: Nitro group is incompatible with Grignard reagents. check_substrate->nitro_issue Yes check_reagents Check Reagent Quality: - Titrate Grignard reagent? - Anhydrous Ti(OiPr)4? - Dry solvent? check_substrate->check_reagents No solution_nitro Solution: Change synthetic strategy. Use a compatible precursor (e.g., nitrile or protected amine). nitro_issue->solution_nitro reagent_issue Root Cause: Degraded or wet reagents. check_reagents->reagent_issue Yes check_conditions Review Reaction Conditions: - Inert atmosphere maintained? - Correct temperature profile? - Sufficient reaction time? check_reagents->check_conditions No solution_reagents Solution: - Use fresh/titrated Grignard. - Use fresh/distilled Ti(OiPr)4. - Ensure strictly anhydrous conditions. reagent_issue->solution_reagents check_conditions->success No, all good. Re-evaluate substrate. conditions_issue Root Cause: Suboptimal reaction setup or execution. check_conditions->conditions_issue Yes solution_conditions Solution: - Flame-dry all glassware. - Maintain positive Ar/N2 pressure. - Adhere to validated protocol. conditions_issue->solution_conditions

Caption: A troubleshooting decision tree for the Kulinkovich reaction.

References

  • Kulinkovich reaction - Wikipedia. (n.d.). Retrieved February 14, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Kulinkovich Reaction. Retrieved February 14, 2026, from [Link]

  • NROChemistry. (n.d.). Kulinkovich Reaction: Mechanism & Examples. Retrieved February 14, 2026, from [Link]

  • All Things Organic Chemistry. (2022, June 4). Kulinkovich Reaction [Video]. YouTube. Retrieved from [Link]

  • SynArchive. (2024). Kulinkovich Reaction. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, July 30). Compatibility of Grignard reagents with aromatic nitro groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Kulinkovich-Szymoniak Reaction. Retrieved February 14, 2026, from [Link]

  • Kasatkin, A., & Whitby, R. J. (2012). The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis. Organic & Biomolecular Chemistry, 10(35), 7011-7029. [Link]

  • Knochel, P., & Jones, P. (Eds.). (2003). Organometallic Reagents: A Practical Approach.
  • Bartoli, G., Bosco, M., & Dalpozzo, R. (1985). Reactions of nitroarenes with Grignard reagents. General method of synthesis of alkyl-nitroso-substituted bicyclic aromatic systems. Journal of the Chemical Society, Perkin Transactions 2, (6), 929-932. [Link]

  • Lee, H., & Kim, J. N. (2012). Substitution of the nitro group with Grignard reagents: facile arylation and alkenylation of pyridine N-oxides. Organic Letters, 14(21), 5492-5495. [Link]

  • de Meijere, A., & Kozhushkov, S. I. (2012). Discussion Addendum for: Facile Syntheses of Aminocyclopropanes: N,N-Dibenzyl-N-(2-ethenylcyclopropyl)amine. Organic Syntheses, 89, 289. [Link]

  • Corma, A., Serna, P., & Concepción, P. (2007). Optimization of the reaction conditions for the reduction of nitroarenes.
  • Synthesis Workshop. (2021, January 16). The Kulinkovich Reaction (Episode 42) [Video]. YouTube. Retrieved from [Link]

  • Cha, J. K. (2009). On the Stereochemistry of the Kulinkovich Cyclopropanation of Nitriles. Bulletin of the Korean Chemical Society, 30(9), 1933-1936.
  • Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of the Kulinkovich reaction. Retrieved February 14, 2026, from [Link]

  • Leah4sci. (2023, February 14). Organometallic Reagents and Reactions - Grignard, Gilman, Organolithium [Video]. YouTube. Retrieved from [Link]

  • Pearson. (n.d.). Organometallic Cumulative Practice: Videos & Practice Problems. Retrieved from [Link]

  • LibreTexts Chemistry. (2020, May 30). 13.8: Organometallic Reagents. Retrieved from [Link]

  • SynArchive. (2024). Named Reactions List. Retrieved from [Link]

  • Reddit. (2015, April 2). I'm having trouble getting a decent yield on the Kulinkovich reaction.... r/chemistry. Retrieved from [Link]

  • Cha, J. K. (2005). Discussion Addendum for: Intra- and Intermolecular Kulinkovich Cyclopropanation Reactions of Carboxylic Esters with Olefins. Organic Syntheses, 81, 14. [Link]

  • Chen, B., et al. (2023). Maximizing hydrogen utilization efficiency in tandem hydrogenation of nitroarenes with ammonia borane. Green Chemistry, 25(17), 6745-6753. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparison of reactivity between 1-(4-Nitrophenyl)cyclopropan-1-ol and other substituted cyclopropanols

This guide provides an in-depth technical analysis of 1-(4-Nitrophenyl)cyclopropan-1-ol , focusing on its divergent reactivity compared to electron-rich analogs. Executive Summary 1-(4-Nitrophenyl)cyclopropan-1-ol repres...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-(4-Nitrophenyl)cyclopropan-1-ol , focusing on its divergent reactivity compared to electron-rich analogs.

Executive Summary

1-(4-Nitrophenyl)cyclopropan-1-ol represents a distinct class of "electron-deficient" cyclopropanols. Unlike its widely used electron-rich counterparts (e.g., 1-(4-methoxyphenyl)cyclopropan-1-ol), which are privileged substrates for Single Electron Transfer (SET) oxidations, the 4-nitro derivative exhibits high oxidative resistance. Conversely, it displays accelerated reactivity in heterolytic (base-mediated) ring-opening pathways due to the strong electron-withdrawing nature of the nitro group (


). This guide outlines the mechanistic bifurcation and provides validated protocols for utilizing this substrate.

Electronic Structure & Stability Analysis

The reactivity of 1-substituted cyclopropanols is governed by the ability of the substituent to stabilize the transition states of ring opening. The cyclopropane ring possesses significant strain energy (~27.5 kcal/mol), acting as a "spring-loaded" electrophile or radical precursor.

The Hammett Divergence

The 4-nitro substituent fundamentally alters the electronic landscape of the cyclopropanol compared to the standard phenyl or 4-methoxy analogs.

CompoundSubstituent (

)
Hammett

Oxidation Potential (

vs SCE)
Dominant Reactivity Mode
A 4-NO

+0.78 > +1.8 V (Est.)Heterolytic (Anionic) Cleavage
B 4-Cl+0.23~ +1.6 VMixed / Slow Radical
C H0.00~ +1.4 VOxidative Radical (Standard)
D 4-OMe-0.27~ +1.1 VRapid Oxidative SET

Key Insight: The high oxidation potential of the 4-nitro derivative makes it a poor substrate for mild oxidants like Mn(acac)


 or FeCl

, which efficiently process electron-rich cyclopropanols. However, it is highly susceptible to nucleophilic attack or base-promoted fragmentation.

Mechanistic Pathways: A Comparative View

The following diagram illustrates the divergent pathways. The Green path represents the favored route for electron-rich substrates (inhibited for 4-NO


), while the Red  path indicates the accelerated route for the 4-NO

analog.

ReactivityPathways Substrate 1-(4-Nitrophenyl) cyclopropan-1-ol Oxidant Oxidant (Mn(III)/Fe(III)) Substrate->Oxidant High Barrier (Slow) Base Base / Nucleophile Substrate->Base Rapid Deprotonation RadicalInter O-Centered Radical (Unstable/Slow Formation) Oxidant->RadicalInter SET AnionInter Cyclopropoxide Anion (Stabilized by -NO2) Base->AnionInter BetaScission Beta-Scission (Ring Opening) RadicalInter->BetaScission KetoneRadical Beta-Keto Radical BetaScission->KetoneRadical Frag Heterolytic Fragmentation AnionInter->Frag Strain Release KetoneProduct 4-Nitropropiophenone Frag->KetoneProduct

Figure 1: Mechanistic bifurcation showing the kinetic inhibition of oxidative pathways (Red/Dotted) vs. the acceleration of anionic pathways (Green/Solid) for the 4-nitro derivative.

Detailed Reactivity Analysis

A. Oxidative Ring Opening (Radical Pathway)

In standard "Minisci-type" or "Kulinkovich" functionalizations, cyclopropanols are oxidized to generate


-keto radicals.
  • Standard Substrates (e.g., 4-OMe): The electron-donating group lowers the ionization energy of the hydroxyl lone pair, facilitating Single Electron Transfer (SET) to the metal catalyst (Mn

    
    
    
    
    
    Mn
    
    
    ).
  • 4-Nitro Substrate: The strong Electron Withdrawing Group (EWG) pulls electron density away from the oxygen, raising the oxidation potential.

    • Experimental Consequence: Reactions utilizing weak oxidants (e.g., Ag

      
      CO
      
      
      
      , Mn(acac)
      
      
      ) will likely fail or require elevated temperatures/catalyst loading.
    • Solution: Use high-potential photocatalysts (e.g., Decatungstate anions) or Cerium(IV) Ammonium Nitrate (CAN) if the substrate can tolerate harsh conditions.

B. Base-Mediated Fragmentation (Ionic Pathway)

Cyclopropanols can act as homoenolate equivalents.

  • Mechanism: Deprotonation yields a cyclopropoxide. The ring opens to relieve strain, generating a carbanion (or enolate).

  • 4-Nitro Advantage: The 4-nitro group stabilizes the developing negative charge in the transition state during ring cleavage (similar to a retro-Aldol process).

    • Experimental Consequence: This compound is prone to spontaneous ring opening in basic media (pH > 10) to form 4-nitropropiophenone.

Experimental Protocols

Protocol A: Synthesis of 1-(4-Nitrophenyl)cyclopropan-1-ol

Note: The standard Kulinkovich reaction (Grignard + Ester) is incompatible with the nitro group. The Simmons-Smith route via silyl enol ethers is the validated alternative.

Reagents: 4-Nitroacetophenone, TMSCl, NaI, Et


N, Et

Zn, CH

I

.
  • Silyl Enol Ether Formation:

    • Dissolve 4-nitroacetophenone (10 mmol) in MeCN.

    • Add NaI (12 mmol) and Et

      
      N (15 mmol).
      
    • Add TMSCl (12 mmol) dropwise at 0°C. Stir at RT for 2h.

    • Checkpoint: Monitor TLC for disappearance of ketone.

    • Workup: Extract with pentane (to avoid hydrolysis), wash with ice-cold NaHCO

      
      , concentrate to yield the crude silyl enol ether.
      
  • Cyclopropanation (Simmons-Smith):

    • Dissolve crude silyl enol ether in dry Et

      
      O under Argon.
      
    • Add Et

      
      Zn (1.0 M in hexanes, 15 mmol) slowly at 0°C.
      
    • Add CH

      
      I
      
      
      
      (30 mmol) dropwise (Caution: Exothermic).
    • Reflux for 4–12h.

    • Quench: Carefully add saturated NH

      
      Cl solution.
      
  • Hydrolysis:

    • Treat the resulting silyl cyclopropyl ether with mild acid (1N HCl in THF) or TBAF (1.1 eq) at 0°C for 30 min.

    • Purify via flash chromatography (Silica, Hexane/EtOAc).

Protocol B: Radical Cross-Coupling (High-Energy Conditions)

Since standard Mn(III) conditions fail, use a photocatalytic approach for C-C bond formation.

  • Setup: 1-(4-Nitrophenyl)cyclopropan-1-ol (0.5 mmol), Electron-deficient alkene (e.g., Methyl acrylate, 1.5 eq), TBADT (Tetrabutylammonium decatungstate, 2 mol%).

  • Solvent: MeCN (degassed).

  • Irradiation: 365 nm LED (UV) for 16h.

  • Mechanism: The excited decatungstate abstract a hydrogen or induces SET (via Hydrogen Atom Transfer - HAT coupled mechanisms) capable of overcoming the high oxidation potential.

References

  • Orellana, A. (2014). "Palladium-Catalyzed Cross-Coupling Reactions of Cyclopropanols." Synthesis, 46(23), 3147-3162. Link

  • Kulinkovich, O. G. (2003). "The Chemistry of Cyclopropanols." Chemical Reviews, 103(7), 2597-2632. Link

  • Gansauer, A., et al. (2012). "Titanocene-Catalyzed Radical Opening of Cyclopropanols." Angewandte Chemie International Edition, 51(19), 4739-4742. Link

  • Ryabukhin, D. S., et al. (2019). "Photocatalytic Ring Opening of Cyclopropanols." Asian Journal of Organic Chemistry, 8(5), 629-635. Link

  • Zhang, Y., et al. (2019).[1] "Manganese-Catalyzed Ring-Opening Coupling Reactions of Cyclopropanols." Organic Letters, 21(13), 5101-5105. Link

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Comparative

A Researcher's Guide to the In-Vitro Evaluation of 1-(4-Nitrophenyl)cyclopropan-1-ol Derivatives as Anticancer Agents

Introduction: The Therapeutic Potential of Strained Ring Systems in Oncology In the quest for novel anticancer therapeutics, medicinal chemists are increasingly turning to unique structural motifs that can confer advanta...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Strained Ring Systems in Oncology

In the quest for novel anticancer therapeutics, medicinal chemists are increasingly turning to unique structural motifs that can confer advantageous pharmacological properties. The cyclopropane ring, a three-membered carbocycle, is one such motif of significant interest. Its inherent ring strain imparts distinct electronic and conformational properties, which can enhance binding affinity to biological targets, improve metabolic stability, and reduce off-target effects.[1][2][3] The incorporation of this rigid scaffold into drug candidates provides a powerful tool for navigating the complex chemical space of protein-ligand interactions.[1]

This guide focuses on a promising, yet underexplored, class of compounds: 1-(4-Nitrophenyl)cyclopropan-1-ol derivatives . This structure combines the rigid cyclopropane core with a 4-nitrophenyl group, a moiety known for its potential to induce oxidative stress and act as a hypoxia-activated prodrug element.[4] While direct experimental data for this specific chemical family is nascent, this document provides a comprehensive framework for its in-vitro evaluation. By leveraging established protocols and drawing comparisons with structurally related compounds and standard chemotherapeutics, researchers can systematically investigate the anticancer potential of these novel derivatives.

Proposed Mechanism of Action: A Multi-Pronged Attack on Cancer Cells

Based on the bioactivity of structurally similar nitroaromatic and cyclopropane-containing compounds, 1-(4-Nitrophenyl)cyclopropan-1-ol derivatives are hypothesized to exert their anticancer effects through several key signaling pathways.[4][5] A primary proposed mechanism is the induction of programmed cell death, or apoptosis.

  • Induction of Apoptosis via Oxidative Stress: The 4-nitrophenyl group is a key pharmacophore that can be enzymatically reduced within the cell, particularly under the hypoxic conditions often found in solid tumors.[4] This process can lead to the generation of reactive oxygen species (ROS), creating a state of high cellular stress. Elevated ROS levels can damage cellular components and trigger the intrinsic apoptosis pathway by disrupting mitochondrial membrane potential.[4][6] This leads to the release of cytochrome c, activating a cascade of effector caspases (like Caspase-3 and -7) that systematically dismantle the cell, leading to apoptotic death.[6]

  • Inhibition of Pro-Survival Signaling Pathways: Structurally related compounds, such as certain chalcones, have demonstrated the ability to interfere with critical pro-survival signaling cascades.[4] For instance, in-silico studies suggest potential interactions with the Epidermal Growth Factor Receptor (EGFR), a key driver of cell proliferation and survival in many cancers.[4] Inhibition of EGFR would block downstream pathways like RAS-RAF-MEK-ERK and PI3K-Akt, thereby halting uncontrolled cell growth.

The following diagram illustrates the proposed mechanism for apoptosis induction.

G cluster_cell Cancer Cell Compound 1-(4-Nitrophenyl)cyclopropan-1-ol Derivative ROS Reactive Oxygen Species (ROS) Production Compound->ROS Enzymatic Reduction Mito Mitochondrial Stress & Permeability Increase ROS->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation (Apoptosome formation) CytC->Casp9 Casp37 Effector Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by a 1-(4-Nitrophenyl)cyclopropan-1-ol derivative.

Experimental Design for In-Vitro Evaluation

A systematic, multi-step approach is essential for characterizing the anticancer activity of novel compounds.[7][8] The workflow begins with a broad cytotoxicity screening, followed by more detailed mechanistic studies for promising candidates.

G start Start: Cell Line Panel Selection culture Cell Culture & Seeding (96-well plates) start->culture treat Compound Treatment (Dose-Response) culture->treat srb Cytotoxicity Assay (e.g., SRB Assay) treat->srb read Absorbance Measurement (540 nm) srb->read calc IC50 Value Calculation read->calc apoptosis Mechanism of Action Study (Annexin V/PI Apoptosis Assay) calc->apoptosis Potent Compounds flow Flow Cytometry Analysis apoptosis->flow end End: Data Interpretation flow->end

Caption: General experimental workflow for in-vitro testing of novel anticancer compounds.

Cell Line Selection

The initial screening should utilize a diverse panel of human cancer cell lines to assess the breadth of activity. A standard panel could include:

  • MCF-7: Breast adenocarcinoma (estrogen receptor-positive).[9][10]

  • A549: Lung carcinoma.[9][10][11]

  • HCT-116: Colorectal carcinoma.[11][12][13]

  • PC-3: Prostate carcinoma.[14][15]

To assess selectivity, a non-cancerous cell line, such as a normal diploid fibroblast line (e.g., L929), should be included in parallel.[12] This is critical for determining if the compound's cytotoxicity is specific to cancer cells.[16]

Protocol 1: Cytotoxicity Screening via Sulforhodamine B (SRB) Assay

The SRB assay is a robust and highly reproducible colorimetric method for determining cytotoxicity based on the measurement of total cellular protein content.[17][18] It is less susceptible to interference from compound color than metabolic assays like the MTT assay.

Materials:

  • Selected cancer and normal cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).[14]

  • 96-well flat-bottom plates

  • 1-(4-Nitrophenyl)cyclopropan-1-ol derivatives (dissolved in DMSO)

  • Doxorubicin or Cisplatin (positive control)

  • Trichloroacetic acid (TCA), 10% (w/v), cold

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM, pH 10.5

  • Microplate spectrophotometer

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for attachment.[14]

  • Compound Treatment: Prepare serial dilutions of the test compounds and positive control (e.g., Doxorubicin) in culture medium. Replace the existing medium with 100 µL of medium containing the various drug concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO at the highest concentration used for the drugs).[14] Incubate for 48-72 hours.

  • Cell Fixation: Gently remove the treatment medium. Add 100 µL of cold 10% TCA to each well to fix the cells to the plate. Incubate at 4°C for 1 hour.[17][18]

  • Washing: Remove the TCA solution and wash the plates five times with slow-running tap water or 1% acetic acid to remove excess TCA and serum proteins.[17] Allow the plates to air-dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[17][19]

  • Removing Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove any unbound SRB dye.[17][18]

  • Drying: Allow the plates to air-dry completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plates on a shaker for 5-10 minutes to ensure complete dissolution.[20]

  • Absorbance Measurement: Read the absorbance at 540 nm using a microplate reader.[17]

  • IC₅₀ Calculation: The percentage of cell growth inhibition is calculated, and the half-maximal inhibitory concentration (IC₅₀), the concentration that inhibits cell growth by 50%, is determined from the dose-response curve.[14]

Protocol 2: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Assay

This flow cytometry-based assay is the gold standard for quantifying apoptosis.[6][21] It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[21] Propidium Iodide (PI) is a nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Materials:

  • Selected cancer cell lines

  • 6-well plates

  • Test compound at its determined IC₅₀ and 2x IC₅₀ concentrations

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow Cytometer

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the test compound at its IC₅₀ concentration for 24-48 hours. Include an untreated control and a positive control for apoptosis (e.g., Staurosporine).[14][21]

  • Cell Harvesting: Collect both adherent and floating cells. Adherent cells should be detached using a gentle, non-enzymatic cell dissociation solution to preserve membrane integrity. Centrifuge the cell suspension and discard the supernatant.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI solution to the cells according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[14]

  • Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer. The data will allow for the quantification of four cell populations:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Comparative Data Analysis and Performance Benchmarks

The primary output of the cytotoxicity screen is the IC₅₀ value. Lower IC₅₀ values indicate higher potency. These values should be compared across different cell lines and against a standard chemotherapeutic agent to benchmark the performance of the novel derivatives.

Table 1: Example Comparative Cytotoxicity Data (IC₅₀ in µM)

CompoundMCF-7 (Breast)A549 (Lung)HCT-116 (Colon)PC-3 (Prostate)L929 (Normal Fibroblast)
Derivative A (Example) 12.5 ± 1.818.2 ± 2.59.8 ± 1.325.4 ± 3.1> 100
Derivative B (Example) 8.3 ± 1.111.5 ± 1.95.1 ± 0.915.7 ± 2.285.6 ± 9.4
Doxorubicin (Control) [14]0.8 ± 0.11.2 ± 0.2Data Not Available2.5 ± 0.4Data Not Available
Cisplatin (Control) [22]10.16 ± 0.17Data Not AvailableData Not AvailableData Not AvailableData Not Available

Note: The data for Derivatives A and B are illustrative examples for this guide. Experimental results will vary. Data for control compounds are sourced from literature to provide a benchmark.[14][22]

A promising compound would exhibit low micromolar or nanomolar IC₅₀ values against cancer cell lines while showing a significantly higher IC₅₀ value against the normal cell line, indicating cancer-specific toxicity. The results from the apoptosis assay would then confirm if the observed cytotoxicity is due to the induction of programmed cell death, a preferred mechanism for anticancer drugs.[16][23]

Conclusion and Future Directions

This guide outlines a robust, logical, and technically sound framework for the initial in-vitro evaluation of 1-(4-Nitrophenyl)cyclopropan-1-ol derivatives. By following these standardized protocols, researchers can generate reliable and comparable data on the cytotoxicity and mechanism of action of these novel compounds. Promising candidates identified through this screening cascade would warrant further investigation, including:

  • Cell Cycle Analysis: To determine if the compounds cause arrest at specific phases of the cell cycle.

  • Western Blot Analysis: To probe for the expression levels of key apoptotic proteins (e.g., Bcl-2, Bax, cleaved Caspase-3).

  • Advanced In-Vitro Models: Testing in 3D spheroid cultures, which more closely mimic the tumor microenvironment.

  • In-Vivo Studies: Evaluation in animal models to assess efficacy, pharmacokinetics, and toxicity.

The unique combination of a strained cyclopropane ring and an electronically active nitrophenyl group makes 1-(4-Nitrophenyl)cyclopropan-1-ol derivatives a compelling class of molecules for anticancer drug discovery. The systematic application of the principles and protocols described herein will be crucial in unlocking their therapeutic potential.

References

  • Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. [Link]

  • Apoptosis-based drug screening and detection of selective toxicity to cancer cells. PubMed. [Link]

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  • Sulforhodamine B colorimetric assay for cytotoxicity screening. PubMed. [Link]

  • Apoptosis Assay. iQ Biosciences. [Link]

  • Cell Apoptosis Assay Services. Reaction Biology. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

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  • Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells. PMC. [Link]

  • Design, synthesis, structural characterization, in vitro anticancer activity, and in silico studies of some new hydroxylated and fluorinated-substituted hydrazone derivatives. SpringerLink. [Link]

  • Cell-Line–Specific Cytotoxic and Antiproliferative Effects of Citrinin in A549 and HCT-116 Cells. DergiPark. [Link]

  • HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research. Cytion. [Link]

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  • Synthesis and Assessment of Antiproliferative, Antioxidant, and In Silico Features of (E)-3-(4-nitrophenyl)-1-phenyl- prop-2-en-1-one and Its Two Pyrazole Derivatives. Bangladesh Journals Online. [Link]

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Validation

A Head-to-Head Comparison of Purification Techniques for 1-(4-Nitrophenyl)cyclopropan-1-ol: An In-Depth Technical Guide

For researchers, medicinal chemists, and professionals in drug development, the purity of a synthetic intermediate is paramount to the success of subsequent reactions and the overall integrity of the final active pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of a synthetic intermediate is paramount to the success of subsequent reactions and the overall integrity of the final active pharmaceutical ingredient. This guide provides a comprehensive, head-to-head comparison of the most effective purification techniques for 1-(4-Nitrophenyl)cyclopropan-1-ol, a key building block in various synthetic endeavors. Drawing upon established chemical principles and field-proven insights, we will explore the nuances of recrystallization and column chromatography, offering detailed protocols and comparative data to empower you in selecting the optimal purification strategy.

Introduction: The Importance of Purity for 1-(4-Nitrophenyl)cyclopropan-1-ol

1-(4-Nitrophenyl)cyclopropan-1-ol is a tertiary alcohol containing a nitro-substituted aromatic ring and a strained cyclopropane moiety. Its synthesis, commonly achieved through the Kulinkovich reaction, can introduce a variety of impurities that may interfere with downstream applications[1][2][3]. These impurities can include unreacted starting materials such as the corresponding ester, byproducts from the Grignard reagent, and residual titanium salts from the catalyst. The presence of the polar nitro and hydroxyl groups, combined with the unique steric and electronic nature of the cyclopropane ring, presents specific challenges and opportunities for purification. This guide will dissect two primary purification methodologies: recrystallization and column chromatography, providing the scientific rationale behind each approach.

Understanding the Synthesis: The Kulinkovich Reaction and its Implications for Purification

A foundational understanding of the synthetic route is crucial for anticipating the nature of impurities. The Kulinkovich reaction is a powerful method for the synthesis of cyclopropanols from esters and Grignard reagents in the presence of a titanium(IV) alkoxide catalyst[1][2][3].

graph Kulinkovich_Reaction { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Ester [label="Methyl 4-nitrobenzoate"]; Grignard [label="Ethylmagnesium Bromide (EtMgBr)"]; Catalyst [label="Ti(OiPr)4"]; Intermediate [label="Titanacyclopropane Intermediate", fillcolor="#FBBC05"]; Product [label="1-(4-Nitrophenyl)cyclopropan-1-ol", fillcolor="#34A853", fontcolor="#FFFFFF"]; Impurities [label="Potential Impurities:\n- Unreacted Ester\n- Grignard Byproducts\n- Titanium Salts", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Ester -> Intermediate; Grignard -> Intermediate; Catalyst -> Intermediate; Intermediate -> Product; Intermediate -> Impurities; }

Caption: Simplified workflow of the Kulinkovich reaction for the synthesis of 1-(4-Nitrophenyl)cyclopropan-1-ol, highlighting the generation of the desired product alongside potential impurities.

The reaction proceeds through a titanacyclopropane intermediate, which then reacts with the ester to form the cyclopropanol product. Incomplete reaction or side reactions can lead to a crude product mixture requiring robust purification.

Head-to-Head Comparison: Recrystallization vs. Column Chromatography

FeatureRecrystallizationColumn Chromatography
Principle Difference in solubility of the compound and impurities in a solvent at different temperatures.Differential partitioning of components between a stationary phase and a mobile phase.[4]
Speed Generally faster for large quantities if a suitable solvent is known.Can be time-consuming, especially for large-scale purifications.
Scalability Highly scalable for industrial applications.Scalable, but can become cumbersome and resource-intensive at larger scales.
Solvent Consumption Can be high, depending on the solubility profile of the compound.Often requires large volumes of solvent, particularly for difficult separations.
Purity Achievable Can yield very high purity, often >99%, especially with multiple recrystallizations.High purity is achievable, but may require careful optimization of conditions.
Typical Impurities Removed Effective for removing impurities with significantly different solubility profiles.Excellent for separating compounds with different polarities.[5]
Ease of Use Conceptually simple, but finding the right solvent can be an iterative process.[6]Requires more technical skill in packing the column and selecting the eluent system.

In-Depth Analysis of Purification Techniques

Recrystallization: The Classic Approach to High Purity

Recrystallization is a powerful technique that leverages the differential solubility of a compound and its impurities in a chosen solvent or solvent system at varying temperatures[2]. The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at its boiling point, while impurities remain either highly soluble or insoluble at all temperatures.

For 1-(4-Nitrophenyl)cyclopropan-1-ol, a moderately polar compound, a range of solvents can be considered. Due to the presence of both a polar nitro group and a hydrogen-bonding hydroxyl group, polar protic and aprotic solvents are good starting points.

Recommended Solvents for Recrystallization:

  • Ethanol: A common choice for moderately polar compounds. Its ability to engage in hydrogen bonding can aid in dissolving the target compound when hot.

  • Isopropanol: Similar to ethanol, it can be an effective solvent for recrystallization.

  • Ethyl Acetate/Hexane Mixture: A versatile solvent system where the polarity can be fine-tuned. The compound is dissolved in a minimal amount of hot ethyl acetate, and hexane is added until turbidity is observed. Reheating to dissolve the solid followed by slow cooling can yield high-purity crystals.

Experimental Protocol: Recrystallization from Ethanol

  • Dissolution: In an Erlenmeyer flask, add the crude 1-(4-Nitrophenyl)cyclopropan-1-ol. Add a minimal amount of ethanol and heat the mixture to boiling with gentle swirling. Continue adding ethanol portion-wise until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined, pure crystals.

  • Chilling: Once the solution has reached room temperature and crystal formation has begun, place the flask in an ice bath to maximize the yield of the purified product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

graph Recrystallization_Workflow { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Start [label="Crude Product"]; Dissolve [label="Dissolve in Minimum\nHot Ethanol"]; Hot_Filter [label="Hot Filtration\n(Optional)", shape=diamond]; Cool [label="Slow Cooling to\nRoom Temperature"]; Chill [label="Ice Bath Chilling"]; Filter [label="Vacuum Filtration"]; Wash [label="Wash with Cold Ethanol"]; Dry [label="Dry Under Vacuum"]; End [label="Pure Crystals", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Dissolve; Dissolve -> Hot_Filter; Hot_Filter -> Cool [label="Insoluble Impurities Removed"]; Cool -> Chill; Chill -> Filter; Filter -> Wash; Wash -> Dry; Dry -> End; }

Caption: Step-by-step workflow for the purification of 1-(4-Nitrophenyl)cyclopropan-1-ol by recrystallization.
Column Chromatography: A Versatile Tool for Separation

Column chromatography separates compounds based on their differential adsorption to a solid stationary phase as a liquid mobile phase passes through it[4]. For 1-(4-Nitrophenyl)cyclopropan-1-ol, normal-phase chromatography using silica gel as the stationary phase is a highly effective method. The polarity of the mobile phase (eluent) is a critical parameter that determines the separation efficiency.

Selection of Eluent System:

A mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used. The optimal ratio is determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.4 for the target compound.

Recommended Eluent Systems:

  • Ethyl Acetate/Hexane Gradient: A common and effective system. Starting with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increasing the polarity allows for the elution of less polar impurities first, followed by the desired product.

  • Dichloromethane/Hexane Gradient: Another viable option, particularly if impurities have similar polarities in the ethyl acetate/hexane system.

Experimental Protocol: Flash Column Chromatography

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and carefully pack it into a chromatography column. Ensure the packing is uniform to avoid channeling.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the initial low-polarity solvent mixture. Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 1-(4-Nitrophenyl)cyclopropan-1-ol.

graph Column_Chromatography_Workflow { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Start [label="Crude Product"]; Pack [label="Pack Silica Gel Column"]; Load [label="Load Sample"]; Elute [label="Gradient Elution\n(e.g., Hexane/Ethyl Acetate)"]; Collect [label="Collect Fractions"]; Analyze [label="Analyze Fractions by TLC"]; Combine [label="Combine Pure Fractions"]; Evaporate [label="Solvent Evaporation"]; End [label="Pure Product", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Pack; Pack -> Load; Load -> Elute; Elute -> Collect; Collect -> Analyze; Analyze -> Combine; Combine -> Evaporate; Evaporate -> End; }

Caption: A typical workflow for the purification of 1-(4-Nitrophenyl)cyclopropan-1-ol using flash column chromatography.

Purity Assessment: Ensuring Success

The purity of the final product must be rigorously assessed. The following techniques are recommended:

  • Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A single spot indicates a high degree of purity.

  • Melting Point: A sharp melting point range close to the literature value is indicative of a pure compound.

Conclusion: Selecting the Right Technique for Your Needs

Both recrystallization and column chromatography are highly effective methods for the purification of 1-(4-Nitrophenyl)cyclopropan-1-ol. The choice between them often depends on the scale of the purification, the nature of the impurities, and the available resources.

  • For high-purity material on a larger scale , recrystallization is often the more efficient and economical choice, provided a suitable solvent system can be identified.

  • For smaller-scale purifications , or when dealing with a complex mixture of impurities with similar solubilities, column chromatography offers greater versatility and resolving power.

By understanding the principles behind each technique and following the detailed protocols provided, researchers can confidently and efficiently obtain high-purity 1-(4-Nitrophenyl)cyclopropan-1-ol, a crucial step in the advancement of their scientific endeavors.

References

Please note that while the following references provide valuable context on the purification techniques and related chemistries, a specific experimental paper detailing the purification of 1-(4-Nitrophenyl)cyclopropan-1-ol was not found in the provided search results. The protocols and recommendations in this guide are based on established principles and best practices for analogous compounds.

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  • Journal of Chemical and Pharmaceutical Research.
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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Nitrophenyl)cyclopropan-1-ol
Reactant of Route 2
Reactant of Route 2
1-(4-Nitrophenyl)cyclopropan-1-ol
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